molecular formula C10H15ClN2O B1271462 N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride CAS No. 849020-90-2

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Cat. No.: B1271462
CAS No.: 849020-90-2
M. Wt: 214.69 g/mol
InChI Key: ZAHFERYIAUVCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHFERYIAUVCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375425
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-90-2
Record name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. It is intended for informational purposes for a scientific audience. A comprehensive search of scientific literature and patent databases reveals a significant lack of in-depth pharmacological and biological data for this specific compound. Much of the available information pertains to related N-phenylacetamide derivatives, and any extrapolation of their properties to the title compound should be done with caution.

Core Chemical and Physical Properties

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O.[1] It is the hydrochloride salt of N-[3-(aminomethyl)phenyl]-N-methylacetamide.

PropertyValueReference
CAS Number 849020-90-2[2][3]
Molecular Formula C₁₀H₁₅ClN₂O[1]
Molecular Weight 214.70 g/mol [1]
Appearance Solid (Specific color not consistently reported)-
Melting Point Data not available-
Solubility Data not available-

Synthesis and Spectroscopic Data

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not currently available in the public domain. However, the synthesis of related N-phenylacetamide derivatives typically involves the acylation of an appropriate amine with an acetylating agent. A general plausible synthetic route could involve the N-methylation and subsequent N-acetylation of 3-aminobenzylamine, followed by conversion to the hydrochloride salt.

Standard amide bond formation reactions, such as the Schotten-Baumann reaction, are commonly employed for the synthesis of N-phenylacetamide derivatives.[6] This typically involves the reaction of an amine with an acid chloride in the presence of a base.

Spectroscopic Data

Specific NMR and IR spectral data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride have not been published. For reference, the spectral data for the related compound N-methylacetamide are available.[5] It is anticipated that the ¹H NMR spectrum of the title compound would show signals corresponding to the aromatic protons, the aminomethyl protons, the N-methyl protons, and the acetyl methyl protons. The IR spectrum would be expected to show characteristic peaks for the amide C=O stretch, N-H stretching and bending of the primary amine salt, and aromatic C-H and C=C stretching.

Potential Pharmacological Profile (Inferred from Analogs)

It is critical to reiterate that the following information is based on studies of structurally related compounds and may not be representative of the biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

The N-phenylacetamide scaffold is a common motif in a variety of biologically active molecules.[7][8][9] Structure-activity relationship (SAR) studies on different series of N-phenylacetamide analogs have revealed a broad range of pharmacological activities.

Potential Central Nervous System (CNS) Activity

Derivatives of N-phenylacetamide have been investigated for their effects on the central nervous system. For instance, certain analogs have shown high affinity and selectivity for sigma (σ) receptors, which are involved in various neurological processes.[10] Other related compounds have been explored for potential antidepressant properties.[11]

Antimicrobial and Antiproliferative Activity

Various N-phenylacetamide derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. Studies have shown that modifications to the phenylacetamide core can lead to compounds with antibacterial, antifungal, and anticancer properties.[4][12][13][14] The biological activity is often dependent on the nature and position of substituents on the aromatic ring.[4]

Experimental Protocols (General Methodologies for Related Compounds)

Given the absence of specific experimental data for the title compound, this section provides generalized protocols for assays commonly used to evaluate the biological activity of N-phenylacetamide derivatives.

General Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solution of test compound Serial_Dilution Perform serial dilutions of compound in 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile microbial growth medium Media_Prep->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate plate at optimal temperature and time Inoculation->Incubation Read_Plate Visually or spectrophotometrically assess microbial growth Incubation->Read_Plate Determine_MIC Determine MIC (lowest concentration with no visible growth) Read_Plate->Determine_MIC

Caption: General workflow for a broth microdilution antimicrobial assay.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Workflow:

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells Seed cells in a 96-well plate Incubate_Cells Incubate for 24h to allow attachment Seed_Cells->Incubate_Cells Add_Compound Add serial dilutions of the test compound Incubate_Cells->Add_Compound Incubate_Treatment Incubate for a defined period (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate cell viability relative to untreated controls Read_Absorbance->Calculate_Viability

Caption: General workflow for an in vitro MTT cytotoxicity assay.

Safety and Handling

Safety data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not widely available. For related compounds, such as other acetamide derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][10][11][12][15] Handling should be performed in a well-ventilated area to avoid inhalation of any dust or vapors.

Conclusion and Future Directions

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a compound for which comprehensive biological and pharmacological data are largely absent from the public domain. While its chemical structure suggests potential for biological activity, based on the diverse activities of related N-phenylacetamide derivatives, there is currently no direct evidence to support any specific therapeutic application.

For researchers interested in this molecule, the following steps would be crucial:

  • De novo Synthesis and Characterization: A robust and reproducible synthesis protocol needs to be established, followed by full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, Elemental Analysis).

  • In Vitro Screening: The compound should be subjected to a broad panel of in vitro assays to identify potential biological targets and activities. This could include receptor binding assays, enzyme inhibition assays, and antimicrobial and anticancer screening.

  • In Vivo Studies: If promising in vitro activity is identified, further evaluation in animal models would be necessary to determine its pharmacokinetic profile, efficacy, and safety.

The logical relationship for the future investigation of this compound can be visualized as follows:

G Synthesis Synthesis & Purification Characterization Full Spectroscopic & Analytical Characterization Synthesis->Characterization In_Vitro_Screening Broad In Vitro Biological Screening Characterization->In_Vitro_Screening SAR_Studies Structure-Activity Relationship Studies In_Vitro_Screening->SAR_Studies Identified Hit Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Logical workflow for the future research and development of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

References

In-Depth Technical Guide to the Structure Elucidation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structure elucidation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The document details predicted and expected analytical data, outlines experimental protocols, and presents logical workflows for the confirmation of the molecular structure of this compound.

Chemical Structure and Properties

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol .[1] It is the hydrochloride salt of N-[3-(aminomethyl)phenyl]-N-methylacetamide. The structure consists of a meta-substituted benzene ring bearing an aminomethyl group and an N-methylacetamido group.

PropertyValueReference
Molecular Formula C₁₀H₁₅ClN₂O[1]
Molecular Weight 214.69 g/mol [1]
CAS Number 849020-90-2
Appearance White solid (predicted)
Melting Point 188-191 °C[1]
Solubility Soluble in water, methanol (predicted)

Proposed Synthesis Pathway

A plausible synthetic route to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is outlined below. This proposed pathway is based on established chemical transformations.

G A 3-Nitrobenzylamine hydrochloride B N-(3-Nitrobenzyl)acetamide A->B Acetic anhydride, Base C N-Methyl-N-(3-nitrobenzyl)acetamide B->C Methyl iodide, Base D N-(3-Aminobenzyl)-N-methylacetamide C->D Reduction (e.g., H₂, Pd/C) E N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride D->E HCl

Figure 1: Proposed synthesis pathway for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Experimental Protocol: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Step 1: Acetylation of 3-Nitrobenzylamine

  • Suspend 3-nitrobenzylamine hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base, for instance, triethylamine (2.5 equivalents), to neutralize the hydrochloride and free the amine.

  • Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-(3-nitrobenzyl)acetamide.

Step 2: N-Methylation

  • Dissolve the N-(3-nitrobenzyl)acetamide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (1.2 equivalents), portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain N-methyl-N-(3-nitrobenzyl)acetamide.

Step 3: Reduction of the Nitro Group

  • Dissolve N-methyl-N-(3-nitrobenzyl)acetamide (1 equivalent) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to give N-(3-aminobenzyl)-N-methylacetamide.

Step 4: Hydrochloride Salt Formation

  • Dissolve the resulting amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Spectroscopic Data and Structure Elucidation

The following sections detail the predicted spectroscopic data that would confirm the structure of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for identifying the different types of protons and their connectivity in a molecule. The predicted chemical shifts (δ) are provided in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3broad singlet3H-CH₂-NH₃⁺
~7.3-7.5multiplet4HAromatic protons
~4.5singlet2H-CH₂-Ar
~3.2singlet3HN-CH₃
~2.1singlet3HCO-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~140Quaternary aromatic carbon (C-NH₃⁺)
~138Quaternary aromatic carbon (C-N(CH₃)COCH₃)
~129Aromatic CH
~128Aromatic CH
~127Aromatic CH
~126Aromatic CH
~52-CH₂-Ar
~43-CH₂-NH₃⁺
~37N-CH₃
~22CO-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Strong, broadN-H stretch (ammonium salt)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
~1650StrongC=O stretch (amide)
1600, 1480MediumC=C stretch (aromatic)
~1550MediumN-H bend (secondary amine salt)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the hydrochloride salt, the free base is typically observed.

m/zInterpretation
178.11[M-Cl-H]⁺ (Molecular ion of the free base)
135.08[M-Cl-H - COCH₃]⁺
106.07[M-Cl-H - N(CH₃)COCH₃]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Structure Elucidation Workflow

The logical workflow for the structure elucidation of a newly synthesized batch of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is depicted below.

G A Synthesis of Crude Product B Purification (Recrystallization/Chromatography) A->B C Mass Spectrometry (MS) B->C D ¹H NMR Spectroscopy B->D E ¹³C NMR Spectroscopy B->E F Infrared (IR) Spectroscopy B->F G Elemental Analysis B->G H Structure Confirmation C->H Molecular Weight and Fragmentation D->H Proton Environment E->H Carbon Skeleton F->H Functional Groups G->H Elemental Composition

Figure 2: Workflow for the structure elucidation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Predicted Mass Spectrometry Fragmentation

The fragmentation of the free base of N-[3-(aminomethyl)phenyl]-N-methylacetamide in the mass spectrometer is predicted to follow several key pathways.

G A [M]⁺˙ m/z = 178 B [M - CH₃CO]⁺ m/z = 135 A->B Loss of ketene C [M - CH₂NH₂]⁺ m/z = 148 A->C Alpha cleavage E [M - N(CH₃)COCH₃]⁺ m/z = 106 A->E Benzylic cleavage D [C₇H₇]⁺ (Tropylium ion) m/z = 91 E->D Rearrangement

Figure 3: Proposed mass spectrometry fragmentation pathway for N-[3-(aminomethyl)phenyl]-N-methylacetamide.

Conclusion

The structural elucidation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride can be unequivocally achieved through a combination of modern spectroscopic techniques. By comparing the experimental data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry with the predicted values and fragmentation patterns outlined in this guide, researchers and scientists can confidently confirm the identity and purity of the synthesized compound. The provided experimental protocols and logical workflows serve as a valuable resource for professionals in the field of drug development and chemical research.

References

In-depth Technical Guide: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS 849020-90-2)

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that there is a significant lack of publicly available technical data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS 849020-90-2). This document aims to provide the available information and contextualize the current state of knowledge regarding this compound.

Chemical Identity and Properties

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with the CAS registry number 849020-90-2. It is also known by several synonyms.

Synonyms:

  • 3-(Aminomethyl)-N-methylacetanilide hydrochloride

  • 3-[Acetyl(methyl)amino]benzylamine hydrochloride

Chemical Structure:

Molecular Structure of the Free Base.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 849020-90-2Multiple
Molecular Formula C10H15ClN2O[1][2][3][4]
Molecular Weight 214.7 g/mol [1][2][3][4]

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride are not available in the public domain. However, based on its chemical structure, a potential synthetic route could involve the following conceptual steps. This is a hypothetical pathway and has not been experimentally verified from available sources.

Synthesis_Workflow cluster_main Conceptual Synthesis Pathway Start 3-Nitrobenzylamine Step1 N-Acetylation Start->Step1 Intermediate1 N-(3-nitrobenzyl)acetamide Step1->Intermediate1 Acetic anhydride Step2 N-Methylation Intermediate1->Step2 Intermediate2 N-methyl-N-(3-nitrobenzyl)acetamide Step2->Intermediate2 e.g., Methyl iodide Step3 Nitro Group Reduction Intermediate2->Step3 Intermediate3 N-[3-(aminomethyl)phenyl]-N-methylacetamide Step3->Intermediate3 e.g., Catalytic hydrogenation Step4 Salt Formation (HCl) Intermediate3->Step4 End N-[3-(aminomethyl)phenyl]-N- methylacetamide hydrochloride Step4->End Hydrochloric acid

Hypothetical synthesis workflow.

Pharmacological Profile and Mechanism of Action

There is no publicly available information regarding the pharmacological properties, mechanism of action, or biological targets of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. No preclinical or clinical studies have been identified in the scientific literature. The absence of such data prevents any discussion of its potential therapeutic applications, efficacy, or safety profile.

Experimental Data and Protocols

A thorough search for experimental data, including but not limited to, in vitro assays, in vivo studies, and clinical trials, yielded no results for this compound. Consequently, there are no experimental protocols to report.

Discussion and Future Outlook

The current understanding of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is limited to its basic chemical identity. The lack of published research suggests several possibilities:

  • Novelty: The compound may be a recent discovery with research yet to be published.

  • Proprietary Research: It could be a proprietary intermediate or compound within a private research and development program, with data remaining confidential.

  • Limited Interest: The compound may have been synthesized but did not demonstrate significant biological activity or desirable properties to warrant further public investigation.

For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. Any investigation into its properties would be novel and would require foundational research, starting with a confirmed synthesis and proceeding to basic in vitro and in vivo screening to determine any biological activity.

Conclusion

This technical guide has compiled all currently available information on N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS 849020-90-2). While its chemical identity is established, there is a complete absence of data regarding its synthesis, pharmacology, and experimental evaluation. As such, this document serves to highlight the knowledge gap and underscores that any engagement with this compound for research or development purposes would necessitate a comprehensive de novo investigation.

References

Technical Guide: A Mechanistic Overview of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological activity, or therapeutic targets of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This compound is primarily documented as a chemical intermediate available from various commercial suppliers.

This technical guide provides a comprehensive overview of potential mechanisms of action based on the biological activities of structurally related acetamide derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for potential future investigations into this molecule. The proposed mechanisms are hypothetical and based on the well-documented activities of similar chemical scaffolds.

Hypothetical Mechanism of Action 1: Inhibition of Factor VIIa in the Coagulation Cascade

A significant number of N-phenylacetamide derivatives have been identified as inhibitors of Factor VIIa (FVIIa), a critical serine protease in the extrinsic pathway of the blood coagulation cascade.[1] The initiation of this cascade occurs when FVIIa, in complex with Tissue Factor (TF), activates Factor X to Factor Xa, which in turn leads to the generation of thrombin and the formation of a fibrin clot.[2][3] Inhibition of the TF-FVIIa complex is a promising strategy for the development of novel anticoagulant therapies with potentially reduced bleeding risks.[2][4]

The structural components of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, particularly the N-phenylacetamide core, suggest that it could potentially bind to the active site of FVIIa, thereby preventing the activation of Factor X and interrupting the coagulation cascade.[1]

Signaling Pathway: Extrinsic Coagulation Cascade

The following diagram illustrates the initiation of the extrinsic coagulation pathway and the potential point of inhibition by an N-phenylacetamide derivative.

coagulation_cascade cluster_initiation Initiation Phase cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa Activation FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates Inhibitor N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl (Hypothetical Inhibitor) Inhibitor->TF_FVIIa Inhibition FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin

Hypothetical inhibition of the TF-FVIIa complex.
Quantitative Data for Structurally Related Factor VIIa Inhibitors

The following table summarizes the anticoagulant activity of various N-phenyl-2-(phenyl-amino) acetamide derivatives, as determined by the prothrombin time (PT) assay. The activity is presented as the prolongation of clotting time.

Compound IDStructureProthrombin Time (seconds)Reference
4 N-(4-chlorophenyl)-2-(phenylamino)acetamide22 ± 0.25[1]
7 N-(4-bromophenyl)-2-(phenylamino)acetamide21 ± 0.36[1]
15 N-(4-nitrophenyl)-2-(phenylamino)acetamide25 ± 0.20[1]
16 2-(phenylamino)-N-(4-(thiazol-2-yl)phenyl)acetamide28 ± 0.30[1]
19 N-(4-cyanophenyl)-2-(phenylamino)acetamide26 ± 0.15[1]
Control Standard Plasma14 ± 0.50[1]
Experimental Protocol: Prothrombin Time (PT) Assay for FVIIa Inhibition

This protocol is a generalized procedure based on methods used to evaluate FVIIa inhibitors.[1]

Objective: To assess the in vitro anticoagulant activity of a test compound by measuring the prolongation of the prothrombin time in plasma.

Materials:

  • Test compound (e.g., N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride) dissolved in a suitable solvent (e.g., DMSO).

  • Normal human plasma.

  • Brain thromboplastin reagent.

  • 0.025 M Calcium Chloride solution.

  • Coagulometer.

  • Pipettes and appropriate laboratory consumables.

Procedure:

  • Plasma Preparation: Centrifuge fresh human blood collected in 3.2% sodium citrate tubes to obtain platelet-poor plasma.

  • Incubation: In a coagulometer cuvette, add 0.1 mL of plasma.

  • Add a specific concentration of the test compound or vehicle control to the plasma and incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Initiation of Coagulation: Add 0.1 mL of pre-warmed brain thromboplastin reagent to the cuvette.

  • Simultaneously, add 0.1 mL of pre-warmed 0.025 M calcium chloride solution to initiate the clotting cascade.

  • Measurement: The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is recorded as the prothrombin time.

  • Data Analysis: Compare the prothrombin time of samples containing the test compound to the vehicle control. A significant increase in clotting time indicates potential inhibitory activity against the extrinsic coagulation pathway, likely involving FVIIa.

Hypothetical Mechanism of Action 2: Inhibition of Cyclooxygenase-2 (COX-2)

Acetamide derivatives are a well-established class of compounds that exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8]

The acetamide moiety in N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could potentially interact with the active site of the COX-2 enzyme, preventing the binding of arachidonic acid and subsequent prostaglandin synthesis.[5]

Signaling Pathway: Prostaglandin Synthesis

The diagram below outlines the conversion of arachidonic acid to prostaglandins and the potential inhibitory action on COX-2.

prostaglandin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Hydrolysis PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX2 COX-2 Enzyme COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Inflammation, Pain, Fever Inhibitor N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl (Hypothetical Inhibitor) Inhibitor->COX2 Inhibition PLA2 Phospholipase A2 Peroxidase Peroxidase Activity

Hypothetical inhibition of the COX-2 enzyme.
Quantitative Data for Structurally Related COX-2 Inhibitors

The following table presents the in vitro COX-1 and COX-2 inhibitory activities (IC50 values) and the COX-2 selectivity index for various acetamide derivatives.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 13.020.4926.57[9]
Compound 35 -1.175.78[10]
Compound 36 -1.137.84[10]
Compound 37 -1.038.21[10]
Compound 40 -0.039>256[10]
Compound 42 -0.065>153[10]
Phar-95239 9.320.8211.36[9]
T0511-4424 8.420.6912.20[9]
Zu-4280011 15.230.7620.03[9]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol is a generalized method based on commercially available kits for high-throughput screening of COX inhibitors.[11]

Objective: To determine the in vitro inhibitory activity and selectivity of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Test compound (e.g., N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride) dissolved in DMSO.

  • Human recombinant COX-1 and COX-2 enzymes.

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2).

  • COX Cofactor (e.g., hematin or L-epinephrine).

  • Arachidonic Acid (substrate).

  • NaOH.

  • 96-well microplate.

  • Fluorometric plate reader (Ex/Em = 535/587 nm).

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in COX Assay Buffer.

  • Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Background Control Wells: Add reaction mix and buffer.

    • Positive Control Wells (100% Activity): Add reaction mix, the respective COX enzyme (COX-1 or COX-2), and vehicle (DMSO).

    • Inhibitor Wells: Add reaction mix, the respective COX enzyme, and the diluted test compound or standard inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically for 5-10 minutes at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the COX-2 Selectivity Index by dividing the IC50 for COX-1 by the IC50 for COX-2.

While the specific biological role of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride remains uncharacterized, its structural features suggest plausible interactions with well-established drug targets. The N-phenylacetamide and acetamide scaffolds are prevalent in compounds known to inhibit Factor VIIa and COX-2, respectively. The detailed hypothetical mechanisms, quantitative data from related compounds, and experimental protocols provided in this guide offer a robust framework for initiating future research into the pharmacological profile of this molecule. Further investigation through in vitro screening and subsequent in vivo studies would be necessary to elucidate its true mechanism of action and therapeutic potential.

References

Biological Activity Screening of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Despite its availability from several chemical suppliers, there are no published studies detailing its pharmacological effects, screening in biological assays, or its mechanism of action.

This technical guide aims to provide a comprehensive overview of the current knowledge landscape surrounding this compound. However, due to the absence of experimental data, this report will focus on the chemical identity of the compound and highlight the current void in biological activity information.

Chemical Identity

PropertyValue
Chemical Name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
CAS Number 849020-90-2
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.69 g/mol
Synonyms 3-[Acetyl(methyl)amino]benzylamine hydrochloride, 3-(Aminomethyl)-N-methylacetanilide hydrochloride

Biological Activity Data

A thorough search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, as well as chemical and patent databases, yielded no quantitative data on the biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Information such as IC₅₀, EC₅₀, Kᵢ values, or percentage inhibition in various assays is not available in the public domain.

Experimental Protocols

Consistent with the lack of biological activity data, no detailed experimental protocols for the biological screening of this specific compound have been published.

Signaling Pathways and Experimental Workflows

As there is no information on the biological targets or effects of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, it is not possible to create diagrams of associated signaling pathways or experimental workflows.

Conclusion

The biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride remains uncharacterized in publicly accessible resources. For researchers, scientists, and drug development professionals interested in this molecule, the absence of existing data necessitates de novo screening and pharmacological evaluation to determine any potential biological effects. The compound's structure, featuring a substituted phenylacetamide moiety, suggests that it could be explored for a wide range of potential activities, but any such hypotheses would require experimental validation. This document serves to summarize the current state of knowledge, which is primarily limited to the chemical identity of the compound. Future research will be essential to elucidate any biological relevance of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Potential Therapeutic Targets of N-[3-(aminomethyl)phenyl]-N-methylacetamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a substituted N-phenylacetamide derivative. Due to a lack of direct experimental data on this specific compound, this document extrapolates potential therapeutic targets by examining the biological activities of structurally related N-phenylacetamide and N-benzylacetamide analogs. Based on available literature, this class of compounds has shown inhibitory activity against key therapeutic targets, including Casein Kinase 2 (CK2) , SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) , and modulatory effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide provides an in-depth overview of these potential targets, detailed experimental protocols for in vitro validation, and diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts. It is critical to note that the therapeutic potential outlined herein is based on inference from related molecules and requires direct experimental validation for the subject compound.

Introduction

N-phenylacetamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The core structure allows for diverse substitutions, leading to compounds with potential applications as analgesic, anti-inflammatory, antimicrobial, anticancer, and antidepressant agents. The specific molecule, N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, features a key aminomethylphenyl group, which has been shown in related analogs to be a critical determinant of biological activity. This guide focuses on three promising therapeutic targets for which this structural motif is relevant: CK2, SARS-CoV-2 RdRp, and TRPV1.

Potential Therapeutic Targets

Casein Kinase 2 (CK2)

Background: Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that is ubiquitously expressed and constitutively active. CK2 plays a crucial role in a multitude of cellular processes, including cell cycle regulation, proliferation, apoptosis, and signal transduction.[1][2] Its dysregulation has been strongly implicated in various human diseases, most notably cancer, where it promotes tumor growth and survival.[3] Consequently, CK2 has emerged as a compelling therapeutic target for the development of anticancer drugs.[4][5][6]

Rationale for Targeting: Studies on N-(3-aminoaryl)acetamide analogs have demonstrated potent inhibitory activity against CK2 kinase. The aminophenyl moiety is a key structural feature for binding to the enzyme. Therefore, it is plausible that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride may also exhibit inhibitory activity against CK2, suggesting its potential as an anticancer agent.

Signaling Pathway:

CK2_Signaling_Pathway Growth_Factors Growth Factors CK2 CK2 Growth_Factors->CK2 Cytokines Cytokines Cytokines->CK2 Wnt Wnt Wnt->CK2 PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT NF_kB NF-κB Pathway CK2->NF_kB JAK_STAT JAK/STAT Pathway CK2->JAK_STAT Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation Survival Survival PI3K_AKT->Survival Apoptosis_Inhibition Apoptosis Inhibition NF_kB->Apoptosis_Inhibition JAK_STAT->Cell_Proliferation Target_Compound N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl Target_Compound->CK2

CK2 Signaling Pathways and Potential Inhibition.
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)

Background: The ongoing global health crisis caused by SARS-CoV-2 has necessitated the urgent development of effective antiviral therapies. The RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication and transcription complex, is a prime target for antiviral drug development due to its essential role in the viral life cycle and the absence of a human homolog.

Rationale for Targeting: Recent research has identified N-benzyl-acetamide derivatives as inhibitors of SARS-CoV-2 RdRp. These studies suggest that the acetamide scaffold can be optimized to effectively bind to the active site of the polymerase. The structural similarity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to these active compounds warrants investigation into its potential as a SARS-CoV-2 RdRp inhibitor.

Experimental Workflow:

RdRp_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl Start->Compound_Prep Incubation Incubate with compound (37°C) Compound_Prep->Incubation Reaction_Setup Set up RdRp reaction: - RdRp enzyme - RNA template/primer - NTPs Reaction_Setup->Incubation Detection Detect RNA synthesis (Fluorescence or Gel Electrophoresis) Incubation->Detection Data_Analysis Analyze data and determine IC50 Detection->Data_Analysis End End Data_Analysis->End TRPV1_Modulation Stimuli Noxious Stimuli (Heat, Acid, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Cation_Influx Cation Influx (Ca2+, Na+) TRPV1->Cation_Influx Allows Neuronal_Activation Sensory Neuron Activation Cation_Influx->Neuronal_Activation Pain_Sensation Pain Sensation & Inflammation Neuronal_Activation->Pain_Sensation Target_Compound N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl Target_Compound->TRPV1 Modulates

References

solubility of "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N-[3-(aminomethyl)phenyl]-N-methylacetamide Hydrochloride in Organic Solvents

Introduction

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical entity of interest in pharmaceutical development due to its structural motifs. A comprehensive understanding of its solubility in various organic solvents is critical for processes such as reaction optimization, purification, formulation, and the development of analytical methods. This document provides a detailed overview of the theoretical solubility profile, a standardized protocol for solubility determination, and a framework for organizing experimental data.

The molecular structure, featuring a hydrophilic hydrochloride salt and hydrogen-bonding capable amide and amine groups, alongside a moderately nonpolar phenyl ring, suggests a nuanced solubility profile. It is anticipated to be most soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvent systems.

Predicted Solubility Profile and Data Organization

While specific experimental data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not extensively published, a qualitative solubility profile can be predicted based on its chemical structure. The ionic nature of the hydrochloride salt dictates that solubility will be largely driven by the polarity of the solvent and its ability to solvate both the cation and the chloride anion.

For researchers generating empirical data, the following table provides a structured format for recording and comparing solubility values across a range of common organic solvents at a specified temperature.

Table 1: Solubility Data for N-[3-(aminomethyl)phenyl]-N-methylacetamide Hydrochloride

Solvent Class Solvent Name Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
Alcohols (Protic) Methanol 25
Ethanol 25
Isopropanol 25
Ketones (Aprotic) Acetone 25
Methyl Ethyl Ketone 25
Esters (Aprotic) Ethyl Acetate 25
Ethers (Aprotic) Tetrahydrofuran (THF) 25
2-Methyl-THF 25
Halogenated Dichloromethane 25
Aprotic Polar Acetonitrile 25
Dimethylformamide (DMF) 25
Dimethyl Sulfoxide (DMSO) 25
Aromatic Toluene 25

| Alkanes | n-Heptane | 25 | | | |

Experimental Protocol: Equilibrium Solubility Determination

The following section details a standardized shake-flask method for determining the equilibrium solubility of the target compound. This method is widely accepted for generating accurate thermodynamic solubility data.

1. Objective: To determine the saturation concentration of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in a selected organic solvent at a constant temperature.

2. Materials & Equipment:

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (solid, verified purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration for the calibration curve.

  • Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards. Analyze these by HPLC to generate a calibration curve correlating peak area with concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 10-20 mg). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1-2 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be validated by confirming that solubility does not increase with longer incubation times.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the test solvent by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the compound's structure and its solubility.

G start Start prep_compound Weigh Excess Solid Compound start->prep_compound add_solvent Add Known Volume of Test Solvent prep_compound->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate settle Allow Solids to Settle equilibrate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Prepare Accurate Dilution of Filtrate filter->dilute analyze Analyze via HPLC dilute->analyze calculate Calculate Solubility (Using Calibration Curve) analyze->calculate end_node End calculate->end_node G cluster_compound Compound Structural Features cluster_solvents Solvent Classes & Predicted Solubility compound N-[3-(aminomethyl)phenyl]- N-methylacetamide HCl hydrophilic Ionic Salt (HCl) Amide & Amine (H-Bonding) compound->hydrophilic Polar Features hydrophobic Phenyl Ring Methyl Groups compound->hydrophobic Nonpolar Features polar_protic Polar Protic (e.g., Methanol) High Solubility hydrophilic->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Moderate Solubility hydrophilic->polar_aprotic Favorable Interaction hydrophobic->polar_protic Unfavorable Interaction nonpolar Nonpolar (e.g., Toluene, Heptane) Low to Insoluble hydrophobic->nonpolar Favorable Interaction

Navigating the Stability and Storage of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical aspects of stability and storage for the compound N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. As specific experimental stability data for this molecule is not extensively available in public literature, this document provides a framework based on the chemical properties of its functional groups and established principles of pharmaceutical stability testing as outlined by regulatory bodies. This guide is intended to inform the design of empirical stability studies and to provide best practices for storage and handling.

Recommended Storage and Handling

Proper storage is paramount to maintain the integrity and purity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Based on general safety data for similar chemical entities, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration may be advisable for long-term storage, although specific temperature ranges should be determined by empirical testing.

  • Atmosphere: To prevent oxidation and degradation from atmospheric moisture, it is best to store the compound under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[1]

  • Light: Protect from light, as exposure can lead to photodegradation.

Personnel handling this compound should wear appropriate personal protective equipment, including gloves, lab coats, and eye protection, and should work in a well-ventilated area or under a chemical fume hood.[1][2]

Potential Degradation Pathways

The chemical structure of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride contains several functional groups that are susceptible to degradation under stress conditions. Understanding these potential pathways is crucial for designing stability-indicating analytical methods.

  • Hydrolysis: The amide linkage is a primary site for hydrolytic cleavage. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of N-methyl-3-(aminomethyl)aniline and acetic acid. The benzylic amine is also susceptible to reactions in aqueous solutions.

  • Oxidation: The aminomethyl group and the aromatic ring are prone to oxidation. Oxidative stress can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and hydroxylated species. The presence of trace metals can catalyze these oxidative processes.

  • Photodegradation: Aromatic compounds and those with amine functionalities can be sensitive to light. Exposure to UV or visible light may induce photochemical reactions, leading to complex degradation profiles.

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to initiate various degradation reactions, including decarboxylation, deamination, and rearrangement.

Framework for Stability Testing: Experimental Protocols

To empirically determine the stability of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a series of forced degradation studies should be conducted. These studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradants and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

A generalized protocol for these studies is as follows:

  • Solution Preparation: Prepare stock solutions of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in a suitable solvent system. The choice of solvent will depend on the solubility of the compound and its compatibility with the stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the drug solution with a strong acid (e.g., 0.1 M to 1 M HCl) at room temperature and elevated temperatures (e.g., 60°C).

    • Basic Hydrolysis: Treat the drug solution with a strong base (e.g., 0.1 M to 1 M NaOH) at room temperature and elevated temperatures.

    • Oxidative Degradation: Expose the drug solution to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.

    • Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 60-80°C) for an extended period. Also, heat a solution of the drug to assess degradation in the solution state.

    • Photostability: Expose a solid sample and a solution of the drug to a calibrated light source according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw aliquots from the stressed samples. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable, validated analytical method (e.g., HPLC with UV or mass spectrometric detection) to separate and quantify the parent drug and any degradation products.

  • Data Interpretation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition. The data will be used to establish the degradation profile and to validate the analytical method as stability-indicating.

Visualizing the Workflow

The following diagram illustrates a general workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome cluster_conclusion Conclusion Start Start: Pure API Prepare_Solutions Prepare Stock Solutions Start->Prepare_Solutions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prepare_Solutions->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prepare_Solutions->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Solutions->Oxidation Thermal Thermal (Solid & Solution, 80°C) Prepare_Solutions->Thermal Photo Photolytic (ICH Q1B Light Source) Prepare_Solutions->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (if needed) Sampling->Neutralization Analysis Stability-Indicating Analytical Method (e.g., HPLC) Neutralization->Analysis Inject Identify Identify Degradants Analysis->Identify Quantify Quantify Degradation Analysis->Quantify Pathway Elucidate Pathways Analysis->Pathway Conclusion Establish Stability Profile & Recommended Storage Identify->Conclusion Quantify->Conclusion Pathway->Conclusion

Caption: A generalized workflow for conducting forced degradation studies.

Presentation of Stability Data

While specific quantitative data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not currently available, the results of the aforementioned studies would be tabulated to provide a clear summary of the compound's stability profile. The table below serves as a template for how such data should be presented.

Stress ConditionParametersDuration% Assay of Parent Compound% DegradationNo. of DegradantsRemarks
Acidic Hydrolysis 0.1 M HCl24 hoursDataDataDatae.g., Major degradant at RRT 0.8
60°C
Basic Hydrolysis 0.1 M NaOH8 hoursDataDataDatae.g., Rapid degradation observed
Room Temp.
Oxidative 3% H₂O₂48 hoursDataDataDatae.g., Two major degradants formed
Room Temp.
Thermal (Solid) 80°C7 daysDataDataDatae.g., No significant degradation
Photolytic (Solution) ICH Light24 hoursDataDataDatae.g., Minor degradation observed

RRT = Relative Retention Time

Conclusion

The stability and appropriate storage of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride are critical for its effective use in research and drug development. While this guide provides a scientifically grounded framework for understanding its potential liabilities and for designing stability studies, it must be emphasized that empirical data is essential. The protocols and potential degradation pathways described herein should be used as a starting point for rigorous experimental investigation to establish a comprehensive stability profile for this compound.

References

Navigating Novel Drug Discovery: A Technical Guide to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylacetamide Derivatives

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, N-phenylacetamide derivatives have emerged as a promising class of compounds with diverse biological activities.[1] These molecules, characterized by a phenyl ring linked to an acetamido group, have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects.[1][2][3] The specific compound, N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, represents a unique entity within this class, featuring an aminomethyl substitution on the phenyl ring. While direct research on this specific molecule is limited, its structural motifs suggest potential for biological activity, making it a compelling candidate for further investigation in drug discovery programs.

This technical guide provides a comprehensive overview of the core chemical information for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, alongside detailed, adaptable experimental protocols for the synthesis and biological evaluation of this and related phenylacetamide derivatives.

Compound Profile: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

A clear understanding of a compound's fundamental properties is the first step in any drug discovery endeavor. Below is a summary of the available chemical data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

PropertyValueSource
CAS Number 849020-90-2[4][5]
Molecular Formula C10H15ClN2O[6]
Formula Weight 214.69 g/mol [6]
Purity ≥95% - 98% (Varies by supplier)[5][7]

Methodologies for Synthesis and Evaluation

While specific experimental data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not extensively published, established protocols for the synthesis and evaluation of analogous compounds can be readily adapted.

General Synthesis of Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives can be achieved through various chemical reactions. A common approach involves the acylation of an appropriate amine with an acetylating agent. For the synthesis of N-methylacetamide, for instance, acetic acid and methylamine can be used as starting materials.[8] Another method involves the reaction of methylamine with acetic anhydride.[9]

Example Experimental Protocol: Synthesis of N-methylacetamide

  • Materials: Acetic acid, Monomethylamine[8]

  • Procedure:

    • In an appropriate reaction vessel, combine 200 kg of acetic acid with 98 kg of monomethylamine.[8]

    • Maintain the reaction temperature between 70-80°C for 2 hours to yield the crude N-methylacetamide product.[8]

    • The crude product can then be purified through distillation.[8]

In Vitro Biological Evaluation

The initial assessment of a novel compound's therapeutic potential typically involves a battery of in vitro assays to determine its biological activity and cytotoxic effects.

3.2.1. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

Experimental Protocol: MTT Cytotoxicity Assay

  • Materials:

    • Cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer)[10][11]

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[2]

    • Dimethyl sulfoxide (DMSO)[2]

    • 96-well plates[2]

    • CO2 incubator (37°C, 5% CO2)[2]

    • Microplate reader[2]

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound (e.g., N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride) and a reference drug (e.g., imatinib).[10][11]

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

3.2.2. Antioxidant Activity: ABTS Assay

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method for determining the antioxidant capacity of a compound.[2]

Experimental Protocol: ABTS Antioxidant Assay

  • Materials:

    • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)[2]

    • Potassium persulfate (2.45 mM)[2]

    • Ethanol or Methanol[2]

    • Trolox (standard antioxidant)[2]

    • 96-well plates[2]

    • Spectrophotometer[2]

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or methanol to a specific absorbance.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Add the diluted ABTS radical solution to each well.

    • Measure the absorbance at a specific wavelength after a set incubation time.

    • Use Trolox as a standard to create a calibration curve.

    • Calculate the antioxidant activity of the test compound, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Drug Discovery Workflow

The process of bringing a novel compound from the laboratory to the clinic is a complex, multi-stage endeavor. The following diagrams illustrate a generalized workflow for drug discovery and a conceptual signaling pathway that could be investigated for a novel phenylacetamide derivative.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Regulatory Approval Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS) Target_ID->Lead_Gen Assay Development Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Hit-to-Lead In_Vitro In Vitro Testing (Activity & Toxicity) Lead_Opt->In_Vitro Candidate Selection In_Vivo In Vivo Models (Efficacy & Safety) In_Vitro->In_Vivo Preclinical Candidate Phase_I Phase I (Safety) In_Vivo->Phase_I IND Filing Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Approval Market Approval Review->Approval

Caption: A generalized workflow for novel drug discovery.

Conceptual_Signaling_Pathway Compound N-phenylacetamide Derivative Receptor Cell Surface Receptor (e.g., GPCR, RTK) Compound->Receptor Binding & Activation Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response

Caption: A conceptual signaling pathway for a bioactive compound.

Future Directions and Conclusion

While N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride remains a largely unexplored molecule, its structural relationship to the broader class of bioactive N-phenylacetamide derivatives suggests it is a worthy candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to begin to elucidate its potential therapeutic value. Future studies should focus on a systematic evaluation of its activity across a panel of cancer cell lines, its potential anti-inflammatory and antioxidant properties, and ultimately, its mechanism of action. Such a rigorous approach will be essential in determining if this compound, or its optimized derivatives, can one day translate into a novel therapeutic agent.

References

In Vitro Evaluation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: A Methodological Framework Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature reveals a notable absence of direct in vitro studies on N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Consequently, this technical guide has been constructed by extrapolating methodologies and potential biological activities from research on structurally related N-phenylacetamide derivatives. The information presented herein is intended to serve as a foundational framework for researchers and drug development professionals to design and execute preliminary in vitro evaluations of the title compound. The experimental protocols and potential findings are illustrative and not based on published data for the specific molecule of interest.

Introduction

N-phenylacetamide derivatives represent a versatile scaffold in medicinal chemistry, with various analogs demonstrating a wide spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial effects. The compound N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, with its characteristic aminomethyl substitution on the phenyl ring, presents a unique structure for which the biological profile is yet to be determined. This guide outlines potential in vitro assays and methodologies to elucidate its preliminary pharmacological characteristics.

Potential Therapeutic Areas and Corresponding In Vitro Assays

Based on the activities of analogous N-phenylacetamide compounds, preliminary in vitro screening of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could logically commence in the areas of oncology and infectious diseases.

Anticancer Activity

Structurally related N-phenylacetamide derivatives have exhibited cytotoxic effects against various cancer cell lines. Therefore, a primary investigation into the anticancer potential of the title compound is warranted.

Table 1: Illustrative Data Presentation for Anticancer Activity Screening

Cell LineAssay TypeEndpointConcentration Range (µM)Illustrative IC₅₀ (µM)
PC-3 (Prostate)MTS AssayCell Viability0.1 - 100Data to be determined
MCF-7 (Breast)MTS AssayCell Viability0.1 - 100Data to be determined
HL-60 (Leukemia)MTS AssayCell Viability0.1 - 100Data to be determined
Antimicrobial Activity

The N-phenylacetamide core is also present in molecules with demonstrated antibacterial and antifungal properties.

Table 2: Illustrative Data Presentation for Antimicrobial Activity Screening

OrganismAssay TypeEndpointConcentration Range (µg/mL)Illustrative MIC (µg/mL)
Xanthomonas oryzaeBroth MicrodilutionBacterial Growth1 - 500Data to be determined
Candida albicansBroth MicrodilutionFungal Growth1 - 500Data to be determined

Experimental Protocols

The following are detailed, albeit generalized, protocols for the key in vitro experiments mentioned above. These should be adapted and optimized for the specific compound and laboratory conditions.

Cell Viability (MTS) Assay for Anticancer Screening

This assay determines the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Antimicrobial Screening

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed preliminary in vitro studies.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_assays Specific Assays synthesis Synthesis & Purification of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response anticancer Anticancer Assays (e.g., MTS on PC-3, MCF-7) dose_response->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) dose_response->antimicrobial

Caption: A logical workflow for the preliminary in vitro evaluation of the target compound.

Should initial screening yield positive results in a particular area, such as anticancer activity, further studies to elucidate the mechanism of action would be the logical next step.

mechanism_of_action_pathway cluster_cellular Cellular Effects cluster_molecular Molecular Target Identification compound Active Compound (from primary screen) apoptosis Apoptosis Induction Assay (e.g., Annexin V/PI staining) compound->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) compound->cell_cycle protein_expression Protein Expression Analysis (e.g., Western Blot for apoptotic markers) apoptosis->protein_expression enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Panel) cell_cycle->enzyme_inhibition

Methodological & Application

Application Notes and Protocols for the Characterization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS: 849020-90-2), a compound of interest in pharmaceutical development. The described methods facilitate its identification, purity assessment, and quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and quantifying it in various matrices. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture. The mobile phase can be run in isocratic or gradient mode to achieve optimal separation. For MS compatibility, replace phosphoric acid with formic acid.[1][2]

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase or a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Dissolve a known amount of the sample in the mobile phase or the same solvent used for the standard to achieve a concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: e.g., Acetonitrile:Water (50:50, v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride by comparing the retention time with that of the reference standard. Calculate the purity by determining the area percentage of the main peak relative to the total peak area. For quantification, create a calibration curve from the peak areas of the standard solutions.

Data Presentation:

Table 1: Representative HPLC Data for Aromatic Amine Analysis

ParameterValue
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v) + 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Analogous Compound)~ 4.5 min
Linearity (Typical Range)1 - 100 µg/mL
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL

Note: Retention time is an estimate based on structurally similar compounds and will need to be experimentally determined.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram analysis Peak Integration & Purity Calculation chromatogram->analysis quantification Quantification via Calibration Curve chromatogram->quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Volatile Solvent injection Inject Sample sample_prep->injection gcms_system GC-MS System Setup gcms_system->injection separation GC Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection tic Obtain Total Ion Chromatogram detection->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Identify Compound & Impurities mass_spectra->identification NMR_Interpretation compound N-[3-(aminomethyl)phenyl]-compound-methylacetamide HCl Structure h_nmr ¹H NMR Spectrum compound->h_nmr predicts c_nmr ¹³C NMR Spectrum compound->c_nmr predicts correlation Structural Correlation h_nmr->correlation provides chemical shifts, multiplicities, integrations c_nmr->correlation provides chemical shifts correlation->compound confirms structure FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_data Data Analysis sample_placement Place Solid Sample on ATR Crystal sample_scan Acquire Sample Spectrum sample_placement->sample_scan background_scan Acquire Background Spectrum background_scan->sample_scan spectrum Obtain IR Spectrum sample_scan->spectrum interpretation Identify Functional Group Bands spectrum->interpretation

References

"N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" HPLC analysis method

Author: BenchChem Technical Support Team. Date: December 2025

AnALYTICAL Method for the QUANTITATIVE DETERMINATION of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride using High-Performance Liquid Chromatography (HPLC)

Application Note

Introduction

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various sample matrices to ensure quality control and support formulation studies. This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate determination of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The method is based on reverse-phase chromatography with UV detection, a widely used technique for the analysis of aromatic amines and related pharmaceutical compounds.

Principle

The method separates N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride from potential impurities and degradation products on a C18 reverse-phase column. The separation is achieved by gradient elution using a mobile phase consisting of an aqueous buffer with an organic modifier. The analyte is detected and quantified by a UV detector at a wavelength determined to be optimal for the compound. The concentration of the analyte is determined by comparing its peak area to that of a reference standard of known concentration.

Experimental Protocols

1. Equipment and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC vials with caps.

  • Syringe filters (0.45 µm).

2. Reagents and Solvents

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water (e.g., Milli-Q).

  • Formic Acid (FA): HPLC grade.

3. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the analysis.

ParameterProposed Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Preparation of Solutions

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to appropriate concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation will depend on the sample matrix. For a drug substance, a procedure similar to the standard preparation can be followed. For a drug product, extraction or dissolution steps may be necessary. A target concentration within the calibration range is recommended.

5. System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution (e.g., 25 µg/mL) five or six times. The system is deemed suitable if the following criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Bracket the sample injections with injections of a check standard to ensure the stability of the system throughout the run.

7. Data Analysis

  • Identify the peak corresponding to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in the chromatograms based on the retention time of the reference standard.

  • Integrate the peak area of the analyte.

  • Construct a linear regression calibration curve of peak area versus concentration for the working standard solutions.

  • Determine the concentration of the analyte in the sample solutions using the calibration curve.

Workflow and Data Presentation

HPLC Analysis Workflow

The logical flow of the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sys_suit System Suitability Test prep_std->sys_suit injection Sample/Standard Injection prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection equilibration->sys_suit sys_suit->equilibration Fail sys_suit->injection Pass integration Peak Integration injection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Expected Quantitative Data

The following table presents the expected performance characteristics of this method. Note: These values are typical for a validated HPLC method and would need to be experimentally confirmed.

ParameterExpected Value
Retention Time Approximately 8-12 minutes
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%

Disclaimer: This is a proposed HPLC method and has not been validated. It should be used as a starting point for method development and validation activities. The user is responsible for ensuring that the method is suitable for its intended purpose and complies with all applicable regulatory requirements. Method parameters, particularly the gradient program, may require optimization based on the specific HPLC system and column used.

Application Note: NMR Spectroscopic Analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation and quantitative analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods outlined herein are essential for the characterization, purity assessment, and quality control of this compound in research and drug development settings. This note includes protocols for ¹H NMR, ¹³C NMR, and Quantitative NMR (qNMR), complete with representative data and experimental workflows.

Introduction

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for its characterization and to ensure its quality and purity. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure, and with specific protocols, can be used for highly accurate quantitative analysis.[1][2][3] ¹H NMR offers insights into the proton environment of the molecule, while ¹³C NMR provides information about the carbon skeleton. Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity and concentration without the need for a specific reference standard of the analyte itself.[1][4][5]

Chemical Structure

  • Compound Name: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

  • CAS Number: 849020-90-2[6]

  • Molecular Formula: C₁₀H₁₅ClN₂O[7]

  • Molecular Weight: 214.69 g/mol [7]

  • Structure:

    alt text
    (A representative image would be placed here in a final document)

Experimental Protocols

Materials and Equipment
  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • High-quality 5 mm NMR tubes[8][9]

  • Volumetric flasks and pipettes

  • Analytical balance

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

The following diagram outlines the general workflow for preparing a sample for NMR analysis.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing weigh_sample Weigh Analyte & Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer mix Vortex to Homogenize transfer->mix load_sample Insert Sample into Spectrometer mix->load_sample setup_exp Set Up NMR Experiment (¹H, ¹³C, qNMR) load_sample->setup_exp acquire_data Acquire FID Data setup_exp->acquire_data process_fid Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_data->process_fid integrate Integrate Peaks process_fid->integrate analyze Analyze & Report Results integrate->analyze G cluster_inputs Inputs cluster_process Process cluster_calculation Calculation cluster_output Output Analyte Analyte (N-[3-(aminomethyl)phenyl]-N-methylacetamide HCl) Preparation Accurate Weighing & Dissolution Analyte->Preparation Standard Internal Standard (e.g., Maleic Acid) Standard->Preparation Solvent Deuterated Solvent (DMSO-d6) Solvent->Preparation Acquisition NMR Data Acquisition (Long Relaxation Delay) Preparation->Acquisition Processing Spectral Processing (Integration) Acquisition->Processing Equation Purity Calculation Formula Processing->Equation Result Purity (%) Equation->Result

References

Application Notes and Protocols for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: Acknowledging an Information Gap and Providing a General Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of scientific literature and patent databases did not yield specific research applications, biological activity data, or established experimental protocols for the compound N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS No. 849020-90-2). The available information is primarily limited to its chemical identity and commercial availability from various suppliers. This suggests that the compound is likely utilized as a chemical intermediate or a building block in the synthesis of more complex molecules rather than as a standalone, well-characterized research tool.

Given the absence of specific data, this document provides a general framework for researchers interested in exploring the potential biological activities of this compound, based on the known activities of the broader class of N-phenylacetamide derivatives. The protocols and conceptual diagrams presented below are intended as a general guide for the initial screening of a novel chemical entity and are not based on published data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride itself.

I. Introduction to the N-Phenylacetamide Scaffold

The N-phenylacetamide scaffold is a common structural motif found in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating activities such as:

  • Anticonvulsant Effects: Certain N-phenylacetamide analogs have shown potential as anticonvulsant agents, with structure-activity relationship (SAR) studies indicating that substitutions on the phenyl ring can significantly influence their efficacy and safety profile.[1]

  • Anticancer Properties: Several studies have reported the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines.[2][3] The pro-apoptotic activity of these compounds is a key area of investigation.[3]

  • Antimicrobial Activity: The N-phenylacetamide core has been incorporated into molecules exhibiting antibacterial and nematicidal properties.[4]

  • Sodium Channel Blockade: Some N-phenylacetamide derivatives have been identified as sodium channel blockers, a mechanism relevant to conditions such as epilepsy and neuropathic pain.[5]

Due to the presence of the N-phenylacetamide moiety in its structure, it is plausible that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could exhibit some of these biological activities. However, empirical validation is essential.

II. General Physicochemical and Safety Information

Prior to initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Table 1: General Properties of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

PropertyValueSource
CAS Number 849020-90-2PubChemLite
Molecular Formula C₁₀H₁₅ClN₂OPubChemLite
Molecular Weight 214.69 g/mol PubChemLite
Appearance Solid (form may vary)Supplier Data
Solubility Information not readily available. Empirical determination is recommended.N/A

III. Hypothetical Screening Workflow for a Novel Compound

For a novel compound such as N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride with no established biological profile, a tiered screening approach is recommended. The following workflow outlines a general strategy to identify potential biological activities.

screening_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Model Testing a Compound Acquisition & QC (Purity, Identity) b Cytotoxicity Assays (e.g., MTT, LDH on various cell lines) a->b c Primary Target-Based Assays (e.g., Enzyme inhibition, Receptor binding) a->c d Phenotypic Screens (e.g., Antimicrobial, Antiviral) a->d e Confirmation of Primary Hits b->e c->e d->e f Dose-Response Curves (IC50 / EC50 Determination) e->f g Secondary / Orthogonal Assays f->g h Target Deconvolution (for phenotypic hits) g->h j Cellular Thermal Shift Assays (CETSA) g->j i Signaling Pathway Analysis (e.g., Western Blot, qPCR) h->i k Pharmacokinetic Profiling (ADME) i->k j->k l Efficacy Studies in Animal Models k->l m Preliminary Toxicology Assessment l->m

Figure 1: A generalized workflow for the biological screening of a novel chemical compound.

IV. General Experimental Protocols for Initial Screening

The following are generalized protocols that can be adapted for the initial investigation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

A. Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7, PC-3, HepG2) and a non-cancerous cell line (e.g., HEK293).

2. Materials:

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
  • Cell lines of interest
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Phosphate-Buffered Saline (PBS)
  • Trypsin-EDTA
  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
  • Dimethyl sulfoxide (DMSO)
  • 96-well cell culture plates
  • Multi-channel pipette
  • Microplate reader (570 nm)

3. Procedure:

  • Prepare a stock solution of the test compound in an appropriate solvent (e.g., sterile water or DMSO).
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
  • Prepare serial dilutions of the test compound in complete culture medium.
  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
  • Incubate the plate for 48-72 hours.
  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

B. Protocol: Antibacterial Susceptibility Testing using Broth Microdilution

1. Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

2. Materials:

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
  • Bacterial strains
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well plates
  • Bacterial inoculum standardized to 0.5 McFarland turbidity
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Spectrophotometer (600 nm)

3. Procedure:

  • Prepare a stock solution of the test compound.
  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.
  • Prepare a bacterial suspension and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
  • Add the bacterial suspension to each well containing the compound dilutions.
  • Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with solvent).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

V. Potential Signaling Pathways for Investigation

Should initial screening reveal significant biological activity, further studies would be required to elucidate the mechanism of action. Based on the activities of related N-phenylacetamide derivatives, the following signaling pathways could be considered for investigation.

potential_pathways cluster_apoptosis Apoptosis Pathway cluster_ion_channel Ion Channel Modulation cluster_antimicrobial Antimicrobial Mechanism bax Bax/Bcl-2 Regulation caspase Caspase Activation (Caspase-3, -9) bax->caspase parp PARP Cleavage caspase->parp na_channel Voltage-Gated Sodium Channels cell_wall Cell Wall Synthesis Inhibition dna_gyrase DNA Gyrase Inhibition compound N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride compound->bax ? compound->na_channel ? compound->cell_wall ? compound->dna_gyrase ?

Figure 2: Potential signaling pathways and molecular targets for investigation based on the activities of related compounds.

VI. Conclusion

While N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not a well-documented research tool, its chemical structure suggests that it may possess biological activities worthy of investigation. The protocols and workflows provided here offer a starting point for researchers to conduct initial screening and potentially uncover novel biological functions. All experimental work should be preceded by a thorough review of the compound's safety information and conducted in accordance with institutional guidelines. The findings from such exploratory studies would be essential in defining the compound's role, if any, as a useful tool in chemical biology and drug discovery.

References

Application Notes and Protocols for the Experimental Study of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the initial characterization of the biological activity of the novel compound N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Based on the structural motifs present in the molecule, specifically the N-phenylacetamide core, it is hypothesized that this compound may interact with components of the central nervous system, potentially acting as a modulator of monoamine neurotransmitter systems. The following protocols are designed to investigate its potential as a monoamine oxidase (MAO) inhibitor and a dopamine transporter (DAT) ligand.

Physicochemical Properties

A summary of the basic physicochemical properties of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is presented in Table 1. This information is crucial for sample preparation and experimental design.

Table 1: Physicochemical Properties of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

PropertyValueSource
CAS Number 849020-90-2[1]
Molecular Formula C₁₀H₁₅ClN₂O[2]
Molecular Weight 214.7 g/mol [1]
Appearance Solid-
Melting Point 188-191 °C[2]
Purity ≥95%[3]

Proposed Signaling Pathway Investigation: Monoamine Neurotransmission

The structural similarity of the target compound to known neuroactive molecules suggests a potential interaction with key proteins involved in monoamine signaling. The diagram below illustrates the targeted pathways: inhibition of monoamine oxidase (MAO) and blockade of the dopamine transporter (DAT).

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release MAO Monoamine Oxidase (MAO) Dopamine->MAO Degradation Dopamine->Synaptic_Cleft DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Repackaging Metabolites Inactive Metabolites MAO->Metabolites Compound N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl Compound->DAT Inhibition? Compound->MAO Inhibition? Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptors Synaptic_Cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Proposed interaction of the test compound with the dopamine signaling pathway.

Experimental Protocols

The following protocols outline the in vitro assays to determine the inhibitory potential of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride on MAO-A, MAO-B, and the dopamine transporter.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay will determine the potency of the test compound to inhibit the activity of the two major isoforms of MAO, MAO-A and MAO-B.[1][4][5][6][7]

Experimental Workflow:

MAO_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant hMAO-A/hMAO-B - Test Compound dilutions - Substrate (e.g., Kynuramine) - Detection Reagents Start->Prepare_Reagents Incubation Incubate MAO enzyme with Test Compound or Vehicle Prepare_Reagents->Incubation Add_Substrate Add MAO Substrate to initiate reaction Incubation->Add_Substrate Reaction_Incubation Incubate at 37°C Add_Substrate->Reaction_Incubation Stop_Reaction Stop Reaction Reaction_Incubation->Stop_Reaction Measure_Signal Measure Fluorescence/Luminescence Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End DAT_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes expressing hDAT Start->Prepare_Membranes Prepare_Reagents Prepare Reagents: - Radioligand (e.g., [³H]WIN 35,428) - Test Compound dilutions - Assay Buffer Prepare_Membranes->Prepare_Reagents Incubation Incubate Membranes with Radioligand and Test Compound/Vehicle Prepare_Reagents->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Measure Radioactivity (Scintillation Counting) Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End In_Vivo_Progression In_Vitro_Results Significant In Vitro Activity (MAO-A and/or DAT Inhibition) PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies - Determine brain penetration and half-life In_Vitro_Results->PK_PD_Studies Behavioral_Models Behavioral Models (e.g., Locomotor Activity, Microdialysis) PK_PD_Studies->Behavioral_Models Dose_Response Dose-Response Studies Behavioral_Models->Dose_Response Toxicity_Assessment Preliminary Toxicity Assessment Dose_Response->Toxicity_Assessment Lead_Optimization Lead Optimization Toxicity_Assessment->Lead_Optimization

References

Application Notes & Protocols: Development of an In Vitro Kinase Assay for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Due to the limited publicly available data on the specific biological targets of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, this document provides a detailed protocol for the development of a robust in vitro assay to characterize its potential as a kinase inhibitor. A hypothetical serine/threonine kinase, designated "Target Kinase Y" (TKY), is used as an exemplar. The protocol employs a luminescence-based ATP-depletion assay, a common and highly sensitive method for quantifying kinase activity.[1][2] This application note includes comprehensive experimental procedures, data analysis guidelines, and hypothetical results to serve as a practical template for researchers initiating the characterization of novel small molecules.

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrates, a fundamental process in cellular signal transduction.[3] The dysregulation of kinase activity is implicated in numerous diseases, making them a major class of therapeutic targets.[4] N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a novel small molecule with potential for biological activity. To ascertain its mechanism of action, a primary step is to screen it against key enzyme families. This document outlines the development of an in vitro assay to determine the inhibitory potential of this compound against a hypothetical protein kinase, TKY.

The selected assay format is the Kinase-Glo® Luminescent Kinase Assay, which measures kinase activity by quantifying the amount of ATP remaining in the reaction.[1] Kinase activity leads to ATP depletion, resulting in a lower luminescent signal.[1][3] This method is highly sensitive, has an excellent signal-to-background ratio, and is amenable to high-throughput screening (HTS).[5][6]

Signaling Pathway Context

Protein kinases are integral components of signaling cascades that regulate a vast array of cellular functions. A simplified, generic kinase signaling pathway is depicted below. In this hypothetical pathway, an extracellular signal activates a receptor, initiating a cascade of phosphorylation events mediated by upstream kinases, ultimately leading to the activation of Target Kinase Y (TKY). TKY then phosphorylates a downstream substrate, leading to a specific cellular response. The assay described herein measures the direct inhibition of TKY's catalytic activity.

G cluster_membrane Cell Membrane Receptor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Binds TKY Target Kinase Y (TKY) Upstream_Kinase->TKY Phosphorylates & Activates Downstream_Substrate Downstream Substrate TKY->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response Downstream_Substrate->Cellular_Response Triggers

Figure 1: A generic kinase signaling cascade illustrating the position of Target Kinase Y (TKY).

Experimental Protocols

This section details the materials and step-by-step procedures for conducting the in vitro kinase assay.

  • Compound: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (Test Compound)

  • Control Inhibitor: Staurosporine (or other known inhibitor for the target kinase)

  • Enzyme: Recombinant human Target Kinase Y (TKY)

  • Substrate: Generic peptide substrate for TKY (e.g., Kemptide)

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]

  • ATP: Adenosine 5'-triphosphate, high purity

  • Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Plate: White, opaque, flat-bottom 384-well assay plates

  • Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader

  • Test Compound & Control Stock: Prepare 10 mM stock solutions of the test compound and Staurosporine in 100% DMSO.

  • Serial Dilutions: Create a 10-point, 3-fold serial dilution series of the test compound and control inhibitor in a separate dilution plate using 100% DMSO. This will be the intermediate plate.

  • Enzyme Working Solution: Dilute the TKY enzyme stock to the desired working concentration (e.g., 2X final concentration) in Kinase Assay Buffer. Keep on ice.

  • Substrate/ATP Working Solution: Prepare a mixture of the peptide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for TKY.[4] Keep on ice.

  • Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[1] Allow it to equilibrate to room temperature before use.

The following workflow outlines the steps for setting up the assay plate.

G A 1. Add Compound (1 µL of serial dilution to 384-well plate) B 2. Add Enzyme (2 µL of TKY working solution) A->B Dispense C 3. Add Substrate/ATP Mix (2 µL to initiate reaction) B->C Dispense D 4. Incubate (60 min at 30°C) C->D Incubate E 5. Add Kinase-Glo® Reagent (5 µL to stop reaction & generate signal) D->E Dispense F 6. Incubate (10 min at RT) E->F Incubate G 7. Read Luminescence (Plate Reader) F->G Measure

Figure 2: Experimental workflow for the TKY luminescence-based kinase assay.

  • Compound Addition: Add 1 µL of the serially diluted compounds or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of a 384-well assay plate.[4]

  • Enzyme Addition: Add 2 µL of the diluted TKY enzyme solution to each well, except for the 100% inhibition (no enzyme) control wells. Add 2 µL of Kinase Assay Buffer to the no-enzyme wells.

  • Reaction Initiation: To start the kinase reaction, add 2 µL of the Substrate/ATP mixture to all wells. The final reaction volume is 5 µL.[4]

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[4]

  • Signal Generation: After incubation, allow the plate to equilibrate to room temperature. Add 5 µL of the prepared Kinase-Glo® Reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.[1][4]

  • Signal Stabilization: Shake the plate for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Calculate Percent Inhibition: The percentage of kinase inhibition is calculated for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme)) Where RLU is the Relative Luminescence Unit.

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Hypothetical Results

The following table summarizes hypothetical data obtained from the assay, demonstrating the potency of the test compound against TKY compared to a known inhibitor.

CompoundTargetIC₅₀ (nM) [Hypothetical]Hill Slope
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochlorideTarget Kinase Y1501.10.992
Staurosporine (Control)Target Kinase Y151.00.998

Table 1: Hypothetical inhibitory activity of the test compound and a control against Target Kinase Y.

Conclusion

This application note provides a comprehensive and standardized protocol for evaluating the inhibitory activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride against a protein kinase target. The luminescence-based assay is a robust, sensitive, and scalable method suitable for initial compound characterization and potency determination.[2][3] The provided workflows and hypothetical data serve as a guide for researchers to establish similar assays for novel compounds, facilitating the early stages of drug discovery and development.

References

handling and safety precautions for "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

For distribution to researchers, scientists, and drug development professionals.

These notes provide crucial safety precautions and handling protocols for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Given the limited specific data on this compound, the following guidelines are based on information for the compound itself where available, and supplemented with data from structurally similar compounds like N-methylacetamide and other substituted acetamides. Extreme caution is advised.

Chemical and Physical Properties

Proper identification and understanding of the physical characteristics of a compound are the first steps in safe laboratory practice.

PropertyValueSource
Chemical Name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride[1][2]
CAS Number 849020-90-2[2]
Molecular Formula C10H15ClN2O[1][2]
Molecular Weight 214.69 g/mol [1][2]
Appearance White solid[2]
Melting Point 188-191 °C[1][2]
Purity ≥95%[3]
Hazard Identification and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure.[1] Personal protective equipment (PPE) is mandatory.

Summary of Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[4][5]

  • Reproductive Toxicity: Structurally similar compounds like N-methylacetamide are presumed human reproductive toxicants and may damage an unborn child.[6][7][8] Handle with extreme caution and obtain special instructions before use.[6][7]

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • P264: Wash hands and any exposed skin thoroughly after handling.[4]

  • P270: Do not eat, drink, or smoke when using this product.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4][5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.

PPESpecificationRationale
Eye/Face Protection Safety goggles with side protection or a face shield.To prevent eye irritation from dust or splashes.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.To prevent skin contact and irritation.[5]
Skin and Body Protection Lab coat and appropriate protective clothing. Safety shoes are recommended.To protect skin from exposure.[5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in poorly ventilated areas.To prevent respiratory tract irritation.[6]
Handling and Storage

Proper handling and storage are critical to maintaining the compound's integrity and ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[5][10]

    • Avoid the formation of dust and aerosols.[4]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5]

    • Handle in accordance with good industrial hygiene and safety practices.[5][7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][11]

    • Store locked up.[4][5][6]

    • Keep away from strong oxidizing agents.[6][11]

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Immediately call a physician or poison control center.[4]
If on Skin Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][5][7]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen or artificial respiration. Call a physician if you feel unwell.[4][6][7]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][5]

Protocols

Protocol 1: General Handling and Weighing of Solid Compound

This protocol outlines the safe procedure for weighing and preparing the solid compound for experimental use.

Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_area get_compound Retrieve Compound from Locked Storage prep_area->get_compound Proceed to handling weigh Carefully Weigh Solid (Minimize Dust) get_compound->weigh transfer Transfer to Appropriate Vessel weigh->transfer clean_area Decontaminate Surfaces and Equipment transfer->clean_area Proceed to cleanup dispose Dispose of Waste (Contaminated PPE, etc.) clean_area->dispose store_compound Return Compound to Locked Storage clean_area->store_compound G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill assess->small_spill large_spill Large Spill assess->large_spill cleanup_small Contain and Clean Up (Use appropriate absorbent, avoid raising dust) small_spill->cleanup_small If trained and equipped contact_ehs Contact Emergency Personnel (EHS) large_spill->contact_ehs decontaminate Decontaminate Area cleanup_small->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

References

Application Notes and Protocols for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the versatile intermediate, N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors and modulators of G-protein coupled receptors (GPCRs).

Physicochemical Properties

PropertyValue
Chemical Name N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
CAS Number 849020-90-2
Molecular Formula C₁₀H₁₅ClN₂O[1]
Molecular Weight 214.69 g/mol [1]
Appearance Off-white to white solid
Purity ≥98% (commercially available)[2]

Synthesis Protocol

A plausible and efficient synthetic route to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a two-step process commencing with the N-acetylation of N-methyl-3-nitrobenzylamine, followed by the reduction of the nitro functional group.

Diagram of the Synthetic Pathway

Caption: Synthetic route to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Experimental Protocol: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Step 1: Synthesis of N-methyl-N-(3-nitrobenzyl)acetamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methyl-3-nitrobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of amine).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add pyridine (1.2 eq) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.1 eq).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-N-(3-nitrobenzyl)acetamide.

  • Purification: Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure product.

Parameter Value
Typical Yield 85-95%
Purity (by NMR) >95%

Step 2: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide

  • Reaction Setup: To a solution of N-methyl-N-(3-nitrobenzyl)acetamide (1.0 eq) in methanol (15 mL/g), add 10% Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford N-[3-(aminomethyl)phenyl]-N-methylacetamide as a crude product, which can often be used in the next step without further purification.

Parameter Value
Typical Yield 90-98% (quantitative)
Purity (by LC-MS) >90%

Step 3: Formation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

  • Salt Formation: Dissolve the crude N-[3-(aminomethyl)phenyl]-N-methylacetamide in a minimal amount of diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Parameter Value
Typical Yield >95%
Purity (by HPLC) >98%

Application in the Synthesis of Bioactive Molecules

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a key intermediate for the synthesis of a variety of pharmacologically active compounds. The primary amino group provides a reactive handle for the introduction of diverse functionalities through reactions such as amide bond formation, sulfonylation, and reductive amination, while the N-methylacetamide moiety can be crucial for modulating physicochemical properties and target engagement.

General Workflow for Derivatization

Caption: Derivatization workflow using the target intermediate.

Application Example: Synthesis of Kinase Inhibitors

The aminomethylphenyl scaffold is a common feature in many kinase inhibitors, where it often serves to interact with the hinge region of the kinase domain.

Protocol: Synthesis of a Hypothetical Kinase Inhibitor

  • Amide Coupling: To a solution of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (1.0 eq) and a substituted benzoic acid (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid, 1.0 eq) in N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography or preparative HPLC to yield the final kinase inhibitor.

Reaction Starting Materials Product Yield
Amide CouplingN-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, 4-chloro-3-(trifluoromethyl)benzoic acidN-(3-((N-methylacetamido)methyl)phenyl)-4-chloro-3-(trifluoromethyl)benzamide70-85%
Signaling Pathway Context: Kinase Inhibition

Many synthesized kinase inhibitors target pathways crucial for cell proliferation and survival, which are often dysregulated in cancer.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->RAF

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

Conclusion

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a readily accessible and highly versatile intermediate for the synthesis of diverse and complex molecules. Its utility in constructing libraries of potential drug candidates, particularly in the fields of oncology and inflammatory diseases, makes it a valuable tool for medicinal chemists and drug discovery professionals. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this important building block.

References

LC-MS protocol for "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" detection

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS protocol for the detection of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride has been developed to support researchers, scientists, and drug development professionals. This application note provides a detailed methodology for the quantitative analysis of this compound in human plasma.

Introduction

N-[3-(aminomethyl)phenyl]-N-methylacetamide is a small molecule containing both a primary amine and an amide functional group. Its hydrochloride salt has a molecular weight of 214.69 g/mol and the chemical formula C10H15ClN2O[1]. Accurate and reliable quantification of this and similar small molecules in biological matrices is essential for pharmacokinetic, toxicokinetic, and other drug development studies[2].

This protocol outlines a sensitive and robust method using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the determination of N-[3-(aminomethyl)phenyl]-N-methylacetamide in human plasma. The method employs a straightforward protein precipitation step for sample preparation and utilizes a reversed-phase chromatographic separation followed by detection using electrospray ionization tandem mass spectrometry.

Experimental Protocol

Materials and Reagents
  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound

  • Formic acid, LC-MS grade

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade or Type I

  • Human plasma (with K2EDTA as anticoagulant)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into the plasma to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard (e.g., at 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.

  • Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate working standard solutions into blank human plasma (e.g., 5 µL of working standard into 95 µL of blank plasma).

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for cleaning up plasma samples before LC-MS analysis[3][4].

  • Aliquot 100 µL of each plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are recommended starting conditions and may require optimization. The basic nature of the primary amine makes positive ion mode electrospray ionization (ESI+) the logical choice for detection[5].

Table 1: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Hypothetical: Q1: 179.1 m/z -> Q3: 120.1 m/z (Corresponds to [M+H]+ and a plausible fragment)
MRM Transition (IS) To be determined based on the specific internal standard used.

Note on MRM Transitions: The exact mass of the free base is ~178.11 Da. The protonated molecule [M+H]+ would be ~179.1 m/z. The product ion (Q3) must be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan on the precursor mass. The proposed fragment of 120.1 m/z corresponds to the loss of the N-methylacetamide group.

Data Analysis and Performance

Data will be acquired and processed using the instrument's specific software. The analyte concentration in unknown samples is determined by interpolating the analyte/IS peak area ratio against a calibration curve constructed using a weighted (e.g., 1/x²) linear regression.

Table 2: Typical Quantitative Performance Characteristics

ParameterTarget Value
Linearity (r²) > 0.99
Calibration Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)

Workflow Visualization

The following diagram illustrates the overall experimental workflow from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_Solvent Add 300 µL ACN with Internal Standard Sample->Add_Solvent Vortex Vortex Mix (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LC_MS LC-MS/MS Analysis Transfer->LC_MS Data_Acq Peak Integration LC_MS->Data_Acq Quant Quantification vs. Calibration Curve Data_Acq->Quant Report Generate Report Quant->Report

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Our goal is to help you improve your synthesis yield by addressing common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

A1: A frequently employed synthetic pathway starts from 3-nitroaniline. This multi-step process involves:

  • Acetylation: The amino group of 3-nitroaniline is acetylated using an agent like acetic anhydride to form N-(3-nitrophenyl)acetamide.

  • N-Methylation: The amide nitrogen is then methylated, typically using a methylating agent such as dimethyl sulfate in the presence of a base, to yield N-methyl-N-(3-nitrophenyl)acetamide.

  • Nitro Group Reduction: The nitro group of N-methyl-N-(3-nitrophenyl)acetamide is selectively reduced to an amino group to form N-[3-(aminomethyl)phenyl]-N-methylacetamide.

  • Hydrochlorination: Finally, the resulting amine is converted to its hydrochloride salt.

Q2: What are the critical factors that can affect the overall yield of the synthesis?

A2: Several factors can significantly impact the final yield:

  • Purity of Starting Materials: Ensure the purity of 3-nitroaniline and all reagents, as impurities can lead to side reactions.

  • Reaction Conditions: Precise control of temperature, reaction time, and stoichiometry at each step is crucial.

  • Choice of Reagents: The selection of acetylating, methylating, and reducing agents can influence both yield and purity.

  • Work-up and Purification: Inefficient extraction, washing, or purification methods at each stage can result in product loss.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each synthetic step. By co-spotting the reaction mixture with the starting material, you can visually track the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis, providing potential causes and solutions.

Problem 1: Low Yield in the Acetylation of 3-Nitroaniline
Possible Cause Troubleshooting/Solution
Incomplete Reaction - Ensure a slight excess of acetic anhydride is used. - Increase the reaction time or temperature moderately. Monitor the reaction by TLC until the starting material is consumed.
Hydrolysis of Acetic Anhydride - Use anhydrous reaction conditions. Ensure all glassware is thoroughly dried and use a drying tube.
Product Loss During Work-up - When precipitating the product in water, ensure the solution is sufficiently cold to maximize precipitation. - Wash the collected solid with a minimal amount of cold water to avoid dissolving the product.
Formation of Diacetylated Product - Avoid excessively high temperatures or prolonged reaction times.
Problem 2: Inefficient N-Methylation of N-(3-nitrophenyl)acetamide
Possible Cause Troubleshooting/Solution
Weak Base - Use a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) to ensure complete deprotonation of the amide.
Inactive Methylating Agent - Use fresh, high-quality dimethyl sulfate. This reagent is moisture-sensitive.
Low Reaction Temperature - The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal temperature.
Side Reactions - O-methylation of the amide can occur. Using a non-polar aprotic solvent can sometimes favor N-methylation.
Problem 3: Incomplete or Non-Selective Reduction of the Nitro Group
Possible Cause Troubleshooting/Solution
Catalyst Inactivity (for Catalytic Hydrogenation) - Use fresh, high-quality Pd/C catalyst. - Ensure the reaction system is properly purged with an inert gas before introducing hydrogen. - Optimize catalyst loading.
Incomplete Reaction (for SnCl₂ Reduction) - Use a sufficient molar excess of SnCl₂. - Ensure the reaction is sufficiently acidic if using the HCl system.
Reduction of the Amide Group - Catalytic hydrogenation with Pd/C is generally selective for the nitro group over the amide. Avoid overly harsh conditions (high pressure or temperature). - SnCl₂ is also a good choice for selective nitro group reduction in the presence of amides.[1]
Product Isolation Issues - After reduction, the resulting amine may be soluble in the reaction mixture. Proper extraction procedures, often involving pH adjustment, are necessary.

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Step 1: Synthesis of N-(3-nitrophenyl)acetamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitroaniline in glacial acetic acid.

  • Acetylation: Slowly add acetic anhydride to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: Cool the mixture to room temperature and then pour it into a beaker of ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-nitrophenyl)acetamide.

Table 1: Reaction Parameters for Acetylation

ParameterValue
3-Nitroaniline1.0 eq
Acetic Anhydride1.2 eq
SolventGlacial Acetic Acid
TemperatureReflux
Reaction Time2 hours
Reported Yield ~95%
Step 2: Synthesis of N-methyl-N-(3-nitrophenyl)acetamide
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(3-nitrophenyl)acetamide in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

  • Methylation: After the evolution of hydrogen gas ceases, slowly add dimethyl sulfate at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Reaction Parameters for N-Methylation

ParameterValue
N-(3-nitrophenyl)acetamide1.0 eq
Sodium Hydride (60%)1.2 eq
Dimethyl Sulfate1.1 eq
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Expected Yield ~80-90%
Step 3: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide

Method A: Catalytic Hydrogenation

  • Reaction Setup: Dissolve N-methyl-N-(3-nitrophenyl)acetamide in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Method B: Reduction with Tin(II) Chloride

  • Reaction Setup: Dissolve N-methyl-N-(3-nitrophenyl)acetamide in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Table 3: Comparison of Reduction Methods

ParameterCatalytic Hydrogenation (Pd/C)Tin(II) Chloride (SnCl₂)
Reagents H₂, 10% Pd/CSnCl₂·2H₂O, conc. HCl
Solvent Methanol or EthanolEthanol
Temperature Room TemperatureReflux
Advantages Cleaner reaction, easier work-upTolerant of some functional groups that might be reduced by hydrogenation
Disadvantages Catalyst can be pyrophoric, potential for over-reduction of other groupsStoichiometric amounts of tin salts are produced as waste
Expected Yield >90% ~85-95%
Step 4: Formation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride
  • Dissolution: Dissolve the crude N-[3-(aminomethyl)phenyl]-N-methylacetamide in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid precipitation.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis and Troubleshooting Workflows

SynthesisWorkflow A 3-Nitroaniline B Acetylation (Acetic Anhydride) A->B Step 1 C N-(3-nitrophenyl)acetamide B->C D N-Methylation (Dimethyl Sulfate, NaH) C->D Step 2 E N-methyl-N-(3-nitrophenyl)acetamide D->E F Nitro Reduction (H2, Pd/C or SnCl2) E->F Step 3 G N-[3-(aminomethyl)phenyl]- N-methylacetamide F->G H Hydrochlorination (HCl) G->H Step 4 I Final Product H->I

Caption: Overall synthetic workflow for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

TroubleshootingWorkflow start Low Yield in a Step? check_sm Check Purity of Starting Materials & Reagents start->check_sm check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Optimize Work-up & Purification start->check_workup incomplete_rxn Incomplete Reaction? check_conditions->incomplete_rxn side_products Side Products Observed? check_conditions->side_products improve_purification Improve Purification Method (Recrystallization, Chromatography) check_workup->improve_purification increase_time_temp Increase Reaction Time/ Temperature Moderately incomplete_rxn->increase_time_temp Yes add_excess_reagent Use Slight Excess of Limiting Reagent incomplete_rxn->add_excess_reagent Yes modify_conditions Modify Reaction Conditions (Solvent, Catalyst, etc.) side_products->modify_conditions Yes end Yield Improved increase_time_temp->end add_excess_reagent->end modify_conditions->end improve_purification->end

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

A1: A common synthetic route involves a multi-step process beginning with the nitration of a suitable starting material, followed by functional group transformations to build the target molecule. A likely pathway is the acetylation and N-methylation of 3-aminobenzylamine, which itself can be synthesized from 3-nitrobenzylamine.

Q2: What are the most common types of impurities encountered in this synthesis?

A2: Impurities can be broadly categorized as process-related impurities and degradation products.

  • Process-related impurities arise from starting materials, intermediates, by-products, and reagents. Common examples include unreacted starting materials, over-acetylated or over-methylated products, and residual solvents.

  • Degradation products can form during the synthesis, purification, or storage of the final compound due to factors like heat, light, or pH instability.

Q3: Which analytical techniques are most suitable for identifying impurities in this synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separation and quantification. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structures of isolated impurities.

Q4: How can I minimize the formation of impurities during the synthesis?

A4: To minimize impurity formation, it is crucial to optimize reaction conditions at each step. This includes controlling the temperature, reaction time, and stoichiometry of reagents. Using high-purity starting materials and solvents is also essential. Implementing in-process controls to monitor the reaction progress can help in determining the optimal endpoint and preventing the formation of by-products.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. - Consider increasing the reaction time or temperature, but be mindful of potential degradation.
Suboptimal Reagent Stoichiometry - Carefully control the molar ratios of reactants. For instance, in the acetylation step, using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess may lead to di-acetylation by-products.
Poor Quality of Reagents or Solvents - Ensure all reagents and solvents are of high purity and anhydrous where necessary. Impurities in starting materials can lead to side reactions and lower yields.
Product Loss During Workup - Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous washes to minimize the solubility of the product in the aqueous phase.
Issue 2: Presence of Unexpected Peaks in the Chromatogram

An unexpected peak in your HPLC or GC chromatogram indicates the presence of an impurity. The following table lists potential impurities and their likely sources.

Impurity ID Potential Structure Likely Source Suggested Action
IMP-01 N-[3-(aminomethyl)phenyl]acetamideIncomplete N-methylation.Optimize methylation reaction conditions (e.g., increase the amount of methylating agent, adjust temperature or catalyst).
IMP-02 N,N'-((3-aminophenyl)methylene)bis(N-methylacetamide)Di-acetylation of the starting amine.Control the stoichiometry of the acetylating agent; add it dropwise at a lower temperature.
IMP-03 3-nitrobenzyl-N-methylacetamideIncomplete reduction of the nitro group.Ensure the reduction reaction goes to completion by using a more active catalyst, increasing hydrogen pressure, or extending the reaction time.
IMP-04 N-methyl-3-nitrobenzylamineUnreacted intermediate from the reduction step.Optimize the acetylation step to ensure complete conversion.
IMP-05 Benzyl alcohol derivativesSide reactions from starting materials or reagents.Use purified starting materials and reagents.

Quantitative Data Summary of Impurities in a Sample Batch

Impurity IDRetention Time (min)Area (%) in HPLCMass (m/z) by LC-MS
Main Compound10.599.5193.2 (M+H)⁺
IMP-018.20.15179.2 (M+H)⁺
IMP-0312.10.25209.2 (M+H)⁺
IMP-049.80.10167.1 (M+H)⁺

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a standard HPLC method for the separation and quantification of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and its potential impurities.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Mobile Phase A.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and assess the stability of the drug substance.

  • Acidic Degradation: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1 and compare the chromatograms with that of an unstressed sample to identify degradation products.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurity) analyze_product Analyze Crude Product by TLC/HPLC start->analyze_product check_reaction Review Reaction Parameters (Temp, Time, Stoichiometry) modify_synthesis Modify Synthetic Step check_reaction->modify_synthesis check_reagents Verify Reagent & Solvent Quality check_reagents->modify_synthesis analyze_product->check_reaction Low Yield/ Incomplete Reaction identify_impurity Characterize Impurity (LC-MS, NMR) analyze_product->identify_impurity Impurity Detected optimize_workup Optimize Workup & Purification analyze_product->optimize_workup Product Loss identify_impurity->modify_synthesis solution Problem Resolved optimize_workup->solution modify_synthesis->analyze_product modify_synthesis->solution Successful Modification

Caption: A logical workflow for troubleshooting common synthesis issues.

Impurity Identification Workflow

impurity_identification_workflow start Unexpected Peak in Chromatogram lcms LC-MS Analysis (Determine Molecular Weight) start->lcms isolate Isolate Impurity (Prep-HPLC) lcms->isolate nmr NMR Spectroscopy (Structural Elucidation) isolate->nmr propose_structure Propose Impurity Structure nmr->propose_structure confirm_synthesis Synthesize Proposed Structure & Compare propose_structure->confirm_synthesis confirmed Structure Confirmed confirm_synthesis->confirmed

Caption: A typical workflow for the identification and structural elucidation of an unknown impurity.

Technical Support Center: N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride that are susceptible to degradation?

A1: The molecule contains two key functional groups prone to degradation: a tertiary acetamide and a primary benzylic amine. The primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the aminomethyl (benzylamine) group.

Q2: What are the most likely degradation pathways for this molecule under forced degradation conditions?

A2: Based on its structure, the following degradation pathways are anticipated:

  • Acid/Base Hydrolysis: The tertiary acetamide bond is susceptible to cleavage under strong acidic or basic conditions, which would yield N-methyl-3-(aminomethyl)aniline and acetic acid.[1][2]

  • Oxidation: The primary aminomethyl group is a primary target for oxidation.[3][4] Exposure to oxidizing agents (e.g., hydrogen peroxide) can convert the aminomethyl group (-CH₂NH₂) first to an aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). Another potential oxidative pathway involves the formation of an oxime intermediate.[3][4]

  • Photolysis: While the aromatic ring provides some chromophores, significant photodegradation would need to be confirmed experimentally as per ICH Q1B guidelines.[1]

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation. The stability of the solid form versus in solution should be evaluated.[1][5]

Q3: I am observing a new peak in my HPLC chromatogram after leaving my sample solution on the benchtop. What could be the cause?

A3: A new peak appearing after exposure to ambient conditions often suggests oxidative degradation, especially given the presence of the reactive aminomethyl group. Atmospheric oxygen can contribute to the oxidation of the benzylamine moiety.[3] To confirm this, you should compare your sample to a freshly prepared standard and a sample stored under an inert atmosphere (e.g., nitrogen or argon).[1] Characterizing the new peak by LC-MS can help identify it as an oxidative degradant, such as the corresponding aldehyde or carboxylic acid.

Q4: My analytical method is showing poor resolution between the parent compound and a degradant. How can I improve the separation?

A4: Poor chromatographic resolution is a common challenge. Consider the following optimization steps:

  • Modify Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the co-eluting peaks.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity and improve separation.

  • Adjust Mobile Phase pH: The ionization state of the primary amine, the potential carboxylic acid degradant, and any aniline-type degradants are pH-dependent. Adjusting the pH can significantly impact retention time and peak shape.

  • Select a Different Column Chemistry: If C18 is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded column to introduce different separation mechanisms.

Q5: Are there any concerns about nitrosamine impurity formation with this molecule?

A5: Yes, the potential for N-nitrosamine formation should be considered. N-nitrosamines are potent carcinogens and a focus of regulatory scrutiny.[6][7] They can form if a secondary amine precursor is present or if the primary amine reacts with nitrosating agents (e.g., nitrites) that may be present as impurities in excipients or solvents, particularly under acidic conditions.[6] It is crucial to perform a risk assessment and, if necessary, develop sensitive analytical methods (e.g., LC-MS/MS) to detect and quantify any potential nitrosamine impurities.[8][9][10]

Troubleshooting and Experimental Guides

Guide 1: General Protocol for Forced Degradation Studies

This protocol provides a starting point for investigating the degradation pathways of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, aligned with ICH Q1A guidelines.[1] The goal is to achieve 5-20% degradation to ensure that stability-indicating methods can be properly developed.[2]

1. Sample Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Heat at 60-80°C for several hours.[1][2] Withdraw aliquots at various time points (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Heat at 60-80°C for several hours.[1][2] Withdraw aliquots, neutralize with an equivalent amount of HCl, dilute, and analyze.

  • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature, protected from light, for up to 24 hours.[2] Analyze at various time points.

  • Thermal Degradation:

    • Solid State: Store the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for an extended period (e.g., 48 hours).[2]

    • Solution State: Heat the stock solution at 70°C, protected from light.

  • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. Analyze against a dark control sample.

3. Analysis:

  • Use a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.

Guide 2: Summary of Potential Degradation Products

The following table summarizes the expected degradation products under various stress conditions. The identification of these products should be confirmed using mass spectrometry (MS) and potentially nuclear magnetic resonance (NMR) if isolated.

Stress ConditionPotential Degradation PathwayExpected Major Degradant(s)
Acidic Hydrolysis Amide Bond CleavageN-methyl-3-(aminomethyl)aniline
Basic Hydrolysis Amide Bond CleavageN-methyl-3-(aminomethyl)aniline
Oxidation (H₂O₂) Oxidation of Benzylamine3-(N-methylacetamido)benzaldehyde, 3-(N-methylacetamido)benzoic acid
Thermal Acceleration of Hydrolysis/OxidationMixture of hydrolytic and oxidative products
Photolytic To be determinedDependent on light absorption and reactivity

Visualizations: Pathways and Workflows

Degradation Pathway Diagrams

G parent N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrolysis_product N-methyl-3-(aminomethyl)aniline parent->hydrolysis_product Acid or Base Hydrolysis acetic_acid Acetic Acid parent->acetic_acid Acid or Base Hydrolysis

Caption: Postulated hydrolytic degradation pathway.

G parent N-[3-(aminomethyl)phenyl]- N-methylacetamide aldehyde 3-(N-methylacetamido)benzaldehyde parent->aldehyde Oxidation acid 3-(N-methylacetamido)benzoic acid aldehyde->acid Further Oxidation

Caption: Postulated oxidative degradation pathway.

Experimental and Troubleshooting Workflows

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Withdraw Samples at Time Points B->C D Neutralize/Dilute as Needed C->D E Analyze by HPLC-PDA/MS D->E F Characterize Degradants E->F

Caption: General workflow for a forced degradation study.

G decision decision start Unexpected Peak Observed in HPLC check_blank Analyze Blank (Solvent) start->check_blank is_in_blank Is Peak in Blank? check_blank->is_in_blank impurity_source Source is Solvent, System, or Glassware is_in_blank->impurity_source Yes check_control Analyze Unstressed Control Sample is_in_blank->check_control No is_in_control Is Peak in Control? check_control->is_in_control process_impurity Peak is a Process Impurity or Starting Material is_in_control->process_impurity Yes degradant Peak is a Degradant is_in_control->degradant No characterize Characterize with LC-MS degradant->characterize

Caption: Troubleshooting guide for unexpected HPLC peaks.

References

overcoming solubility issues with "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS: 849020-90-2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, particularly concerning solubility.

Troubleshooting Guide: Overcoming Solubility Issues

Researchers may encounter difficulties in dissolving N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The following guide provides systematic steps to address these challenges.

Issue: Compound fails to dissolve in aqueous buffers.

  • Potential Cause: The hydrochloride salt form of an organic molecule suggests that it will have better solubility in aqueous solutions compared to its free base. However, the overall hydrophobicity of the molecule can still limit its solubility. The pH of the buffer is also a critical factor.

  • Troubleshooting Steps:

    • pH Adjustment: Systematically vary the pH of the buffer. Since the compound has an aminomethyl group, its protonation state is pH-dependent. A slightly acidic pH might be necessary to maintain the protonated, more soluble form.

    • Sonication: Gentle sonication can help to break down solid aggregates and enhance the rate of dissolution.

    • Gentle Heating: Warming the solution in a water bath (e.g., to 37°C) can increase the solubility. However, be cautious about potential degradation of the compound at elevated temperatures. Always check the compound's stability at higher temperatures if this information is available.

    • Use of Co-solvents: If the compound remains insoluble in purely aqueous solutions, the addition of a small percentage of an organic co-solvent can be effective. Start with a low percentage (e.g., 1-5%) of Dimethyl Sulfoxide (DMSO) or ethanol and gradually increase if necessary. Be mindful that high concentrations of organic solvents can be detrimental in many biological assays.

Issue: Precipitation observed when diluting a stock solution into an aqueous assay buffer.

  • Potential Cause: The compound may be soluble in a high concentration of an organic solvent (like DMSO) but crashes out when the solution is diluted into an aqueous buffer where the organic solvent concentration is significantly lower.

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in the organic solvent.

    • Optimize Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution dropwise while vortexing. This gradual change in solvent composition can sometimes prevent precipitation.

    • Pre-warm the Buffer: Warming the aqueous buffer before adding the stock solution can sometimes help to keep the compound in solution.

    • Investigate Alternative Solvents: If DMSO is not suitable for your assay, consider other water-miscible organic solvents such as dimethylformamide (DMF) or ethanol for the stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

A1: For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is generally the recommended starting solvent. Given its hydrochloride form, high-purity water can also be tested, although its solubility might be lower than in DMSO.

Q2: How should I store the stock solution?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Is N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride stable in solution?

Experimental Protocols

The following is a generalized protocol for preparing a stock solution of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The optimal concentrations and solvents should be determined experimentally for your specific application.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a sufficient amount of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (Molecular Weight: 214.70 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.147 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the weighed compound.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath for a few minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.

Data Presentation

As no quantitative solubility data was found in the literature, a table of recommended solvents for initial solubility testing is provided below.

SolventRecommended for Initial TestingNotes
WaterYesAs a hydrochloride salt, it is expected to have some aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)YesTest solubility in a physiologically relevant buffer.
Dimethyl Sulfoxide (DMSO)YesA common solvent for preparing high-concentration stock solutions of organic molecules.
EthanolYesA less toxic alternative to DMSO for some cell-based assays.

Visualizations

The following diagrams illustrate hypothetical scenarios where N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could be used.

G cluster_workflow Experimental Workflow: Solubility Testing start Weigh Compound solvent Add Solvent (e.g., Water, DMSO, Ethanol) start->solvent vortex Vortex/Sonicate solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble (Prepare Stock Solution) observe->soluble Yes insoluble Insoluble observe->insoluble No troubleshoot Troubleshoot (e.g., pH adjustment, co-solvent) insoluble->troubleshoot troubleshoot->solvent

Caption: A logical workflow for systematically testing the solubility of the compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride receptor Target Receptor ligand->receptor Inhibits g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: A hypothetical signaling pathway where the compound acts as a receptor antagonist.

Technical Support Center: Optimizing Reaction Conditions for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive starting material (e.g., degradation of the amine).2. Ineffective acetylating agent (e.g., hydrolysis of acetyl chloride).3. Insufficient reaction temperature.4. Catalyst poisoning or inactivity.1. Verify the purity of the starting material, N-methyl-3-(aminomethyl)aniline, using techniques like NMR or GC-MS. Use freshly acquired or purified starting material if necessary.2. Use a fresh bottle of acetyl chloride or acetic anhydride. Ensure it is handled under anhydrous conditions to prevent hydrolysis.3. Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC.4. If using a catalyst, ensure it is fresh and handled according to its storage requirements. Consider a different catalyst if the issue persists.
Incomplete Reaction (Starting Material Remains) 1. Short reaction time.2. Insufficient equivalents of the acetylating agent.3. Low reactivity of the starting amine.1. Extend the reaction time and monitor progress every 30-60 minutes using TLC or HPLC.[1]2. Increase the equivalents of acetyl chloride or acetic anhydride incrementally (e.g., from 1.1 to 1.5 equivalents).3. If the amine is not reactive enough, consider using a more reactive acetylating agent or a suitable catalyst to facilitate the reaction.
Formation of Multiple Products (Side Reactions) 1. Di-acetylation (acetylation of both the primary and secondary amine).2. Reaction with solvent.3. High reaction temperature leading to decomposition.1. This is less likely under standard conditions as the primary aromatic amine is more nucleophilic. However, if observed, reduce the equivalents of the acetylating agent and control the reaction temperature carefully.2. Ensure the chosen solvent is inert under the reaction conditions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.[1]3. Perform the reaction at a lower temperature and monitor it closely.
Difficult Product Isolation/Purification 1. Product is highly soluble in the work-up solvent.2. Oily product that is difficult to crystallize.3. Impurities co-eluting with the product during chromatography.1. If the product hydrochloride salt is water-soluble, minimize aqueous washes during workup. Extraction with a suitable organic solvent is crucial.2. Try different solvents for recrystallization. If the product remains oily, consider converting it to its hydrochloride salt, which is often a crystalline solid.3. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Troubleshooting Workflow

G Troubleshooting Workflow for Synthesis start Reaction Issue Identified low_yield Low or No Product start->low_yield incomplete_rxn Incomplete Reaction start->incomplete_rxn side_products Side Products Observed start->side_products isolation_issue Isolation/Purification Difficulty start->isolation_issue check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents optimize_time_temp Optimize Reaction Time & Temperature incomplete_rxn->optimize_time_temp check_conditions Review Reaction Conditions (Solvent, Temp) side_products->check_conditions optimize_workup Optimize Workup & Purification isolation_issue->optimize_workup solution Problem Resolved check_reagents->solution optimize_time_temp->solution check_conditions->solution optimize_workup->solution G Protocol 1: Experimental Workflow A Dissolve Amine in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Acetyl Chloride (dropwise) C->D E Warm to RT, Stir 2-4h D->E F Monitor by TLC E->F G Workup & Extraction F->G H Purification (Chromatography/Recrystallization) G->H I HCl Salt Formation H->I J Isolate & Dry Product I->J

References

"N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in solution?

The stability of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1][2][3] As an acetamide derivative, the amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[4][5][6][7]

Q2: What are the likely degradation pathways for this compound in solution?

The most probable degradation pathway for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in aqueous solution is the hydrolysis of the acetamide bond. This reaction would yield N-methyl-3-(aminomethyl)aniline and acetic acid. This hydrolysis can be catalyzed by both acidic and basic conditions.[4][5][6]

Q3: How should I prepare and store stock solutions of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to maximize stability?

To ensure the stability of your stock solutions, it is recommended to:

  • Use anhydrous solvents: When possible, preparing stock solutions in anhydrous aprotic solvents such as DMSO or ethanol can minimize hydrolysis.[1]

  • Control pH: If using aqueous buffers, maintain a neutral pH range (approximately 6-8) to reduce the rate of acid- or base-catalyzed hydrolysis.[1][2]

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C to slow down potential degradation reactions.[1]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]

  • Prepare fresh solutions: For sensitive experiments, it is always best to prepare solutions fresh on the day of use.[1]

Q4: I am seeing unexpected peaks in my analytical chromatogram (HPLC/LC-MS). What could be the cause?

The appearance of new peaks in your chromatogram may indicate the degradation of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The most common degradation product would be the hydrolysis product, N-methyl-3-(aminomethyl)aniline. To confirm this, you can analyze the mass of the unknown peak by LC-MS. The mass of the hydrolysis product will be lower than the parent compound.

Troubleshooting Guide

Issue 1: Inconsistent or Poor Reproducibility of Experimental Results

If you are experiencing variability in your experimental outcomes, it could be due to the degradation of the compound.

Possible CauseTroubleshooting StepRecommended Action
Compound Degradation in Stock Solution Assess the purity of your stock solution using an analytical technique like HPLC or LC-MS.If degradation is detected, prepare a fresh stock solution from solid material. For extended storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.
Instability Under Experimental Conditions Run a control experiment where the compound is incubated in the experimental buffer/media without cells or other reagents for the duration of the experiment. Analyze the sample by HPLC or LC-MS.If degradation is observed, consider modifying the experimental conditions, such as adjusting the pH to a more neutral range or reducing the incubation time or temperature.
Interaction with Other Reagents Review the literature for potential incompatibilities between N-substituted acetamides and other components in your experimental setup.Perform control experiments by systematically removing individual components to identify any adverse interactions.
Issue 2: Changes in the Physical Appearance of the Solution

If you notice a change in the color or clarity of your solution, it may be a sign of degradation or precipitation.

Possible CauseTroubleshooting StepRecommended Action
Precipitation Check the solubility of the compound in your chosen solvent and at the concentration used.If solubility is an issue, you may need to gently warm the solution or use a different solvent system. Ensure the storage temperature is not causing the compound to fall out of solution.
Degradation Analyze the solution by HPLC or LC-MS to identify any degradation products.If degradation is confirmed, refer to the recommendations for preparing and storing stock solutions to minimize this issue.

Factors Influencing Stability

The following table summarizes the key factors that can impact the stability of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in solution.

FactorInfluence on StabilityRecommendations
pH High and low pH can catalyze the hydrolysis of the amide bond.[4][5][6][7]Maintain a neutral pH (6-8) for aqueous solutions.[1][2]
Temperature Higher temperatures accelerate the rate of chemical degradation.[1][2][3]Conduct experiments at the lowest practical temperature and store solutions at -20°C or below.[1]
Light Exposure to UV light can potentially lead to photodegradation.[1][3]Protect the compound and its solutions from light by using amber vials or covering containers with foil.[1]
Oxygen The presence of oxygen may lead to the oxidation of the amine groups.[1]For long-term storage or highly sensitive experiments, consider using degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon).
Solvent Protic solvents, especially water, can participate in the hydrolysis of the amide bond.[1]Use anhydrous aprotic solvents (e.g., DMSO, DMF) whenever the experimental protocol allows.[1]

Experimental Protocol: Stability Assessment by HPLC

This protocol provides a general method for assessing the stability of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in a specific solution over time.

Objective: To determine the percentage of the compound remaining in solution under defined conditions (e.g., specific buffer, temperature).

Materials:

  • N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

  • High-purity solvent for stock solution (e.g., DMSO, HPLC-grade water)

  • Experimental buffer/solution

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid or TFA)

  • Autosampler vials

Methodology:

  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solution: Dilute the stock solution into the experimental buffer at the final desired concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area for the parent compound.

  • Incubation: Store the test solution under the desired experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, record the peak area of the parent compound.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 peak area.

    • Plot the percentage of compound remaining versus time to visualize the stability profile.

Visual Guides

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Unexpected Analytical Peaks check_purity Assess Purity of Stock Solution (e.g., HPLC, LC-MS) start->check_purity is_degraded Degradation Detected? check_purity->is_degraded prepare_fresh Prepare Fresh Stock Solution from Solid Compound is_degraded->prepare_fresh Yes check_conditions Assess Stability Under Experimental Conditions is_degraded->check_conditions No prepare_fresh->check_conditions is_stable Stable in Conditions? check_conditions->is_stable check_interactions Investigate Reagent Interactions check_conditions->check_interactions modify_conditions Modify Experimental Conditions (e.g., adjust pH, lower temp) is_stable->modify_conditions No problem_solved Problem Resolved is_stable->problem_solved Yes modify_conditions->check_conditions

Caption: Troubleshooting workflow for stability issues.

Factors_Affecting_Stability cluster_factors Influencing Factors compound N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride (in solution) degradation Degradation (e.g., Hydrolysis) pH pH (Acidic/Basic) pH->degradation Temp Temperature Temp->degradation Light Light Exposure Light->degradation Oxygen Oxygen Oxygen->degradation Solvent Solvent (e.g., Water) Solvent->degradation

Caption: Key factors influencing compound stability.

Hydrolysis_Pathway reactant N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride products N-methyl-3-(aminomethyl)aniline + Acetic Acid reactant->products + H₂O (Acid or Base catalysis)

Caption: Predicted hydrolysis degradation pathway.

References

troubleshooting "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" analytical artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical troubleshooting of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This resource provides guidance for researchers, scientists, and drug development professionals to identify and resolve common analytical challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

A1: The primary analytical techniques for the separation, detection, and quantification of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and its related impurities are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Gas Chromatography (GC) may be less suitable due to the low volatility and potential thermal degradation of the molecule.

Q2: What are the potential sources of impurities for this compound?

A2: Impurities can be introduced during synthesis or arise from degradation. Potential sources include:

  • Synthesis-Related Impurities: Unreacted starting materials, by-products from side reactions, and residual catalysts. The specific impurities will depend on the synthetic route employed.

  • Degradation Products: The compound may degrade under conditions of stress, such as exposure to acid, base, heat, light, or oxidizing agents. Common degradation pathways for similar aromatic amines include oxidation of the amine group and hydrolysis of the amide bond.

Q3: How can I establish a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, impurities, or other components in the sample matrix. To develop such a method, forced degradation studies are essential. These studies involve subjecting the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. The analytical method is then developed and validated to ensure that all generated degradants are well-separated from the main peak of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape, particularly peak tailing, is a common issue when analyzing basic compounds like aromatic amines on silica-based reversed-phase columns.

  • Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions The free amine group can interact with acidic silanol groups on the silica stationary phase, causing peak tailing.[1] To mitigate this, consider using a modern, high-purity, end-capped column, or a column specifically designed for basic compounds. Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) can mask the silanol groups.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the amine, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1] Adjust the mobile phase pH to be at least 2 units below the pKa of the aminomethyl group to ensure it is fully protonated and in a single ionic form.
Column Overload Injecting too much sample can saturate the stationary phase.[1] Dilute the sample or reduce the injection volume.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[1][2] Wash the column with a strong solvent or, if the problem persists, replace the column.
  • Experimental Protocol: Mobile Phase pH Adjustment

    • Determine the pKa of the aminomethyl group of the analyte.

    • Prepare a mobile phase with a buffer that has a pKa within 1 unit of the desired pH.

    • Adjust the pH of the aqueous portion of the mobile phase to be at least 2 units below the analyte's pKa using an appropriate acid (e.g., formic acid or phosphoric acid).

    • Filter the mobile phase before use.

Issue 2: Ghost Peaks or Extraneous Peaks

The appearance of unexpected peaks in the chromatogram can be due to several factors.

  • Possible Causes & Solutions:

CauseRecommended Solution
Contaminated Mobile Phase or Solvents Impurities in the solvents can appear as ghost peaks, especially in gradient elution.[2] Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
Sample Carryover Residual sample from a previous injection can elute in a subsequent run. Flush the injector and sample loop thoroughly. Implement a needle wash step with a strong solvent in the autosampler settings.
Degradation in Sample Vial The analyte may degrade in the sample vial over time, especially if exposed to light or incompatible solvents. Prepare samples fresh and store them in amber vials if the compound is light-sensitive.
Mass Spectrometry (MS) Analysis

Issue 3: In-source Fragmentation or Unexpected Adducts

Artifacts in the mass spectrum can complicate data interpretation.

  • Possible Causes & Solutions:

CauseRecommended Solution
In-source Fragmentation The molecule may fragment in the ion source of the mass spectrometer, leading to the appearance of fragment ions in the spectrum of the parent molecule. Optimize the ion source parameters, such as the capillary voltage and cone voltage, to minimize fragmentation.
Formation of Adducts The analyte may form adducts with components of the mobile phase (e.g., sodium, potassium, or acetonitrile). Use high-purity solvents and additives. If adduct formation is persistent, it may be necessary to identify the adducts and account for them in the data analysis.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation cluster_troubleshooting Troubleshooting sample Sample of N-[3-(aminomethyl)phenyl] -N-methylacetamide hydrochloride dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC Separation dissolution->hplc ms MS Detection hplc->ms chromatogram Chromatogram Review ms->chromatogram spectrum Mass Spectrum Analysis chromatogram->spectrum artifacts Identify Artifacts (e.g., peak tailing, ghost peaks) spectrum->artifacts remediation Implement Corrective Actions artifacts->remediation

Caption: A typical experimental workflow for the analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_extra_peaks Extraneous Peaks start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing ghost_peaks Ghost Peaks? start->ghost_peaks check_column Check Column Type and Age peak_tailing->check_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph reduce_load Reduce Sample Concentration peak_tailing->reduce_load remediation_peak Implement Peak Shape Solution check_column->remediation_peak adjust_ph->remediation_peak reduce_load->remediation_peak check_solvents Check Solvent Purity ghost_peaks->check_solvents check_carryover Investigate Carryover ghost_peaks->check_carryover check_stability Assess Sample Stability ghost_peaks->check_stability remediation_ghost Implement Peak Purity Solution check_solvents->remediation_ghost check_carryover->remediation_ghost check_stability->remediation_ghost end Issue Resolved remediation_peak->end remediation_ghost->end

Caption: A logical troubleshooting workflow for common analytical artifacts.

References

Technical Support Center: Synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Synthesis Overview

A common synthetic route to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride involves a two-step process:

  • N-Acetylation: Acetylation of a suitable precursor, such as 3-amino-N-methylbenzamide, to introduce the acetamide group.

  • Reductive Amination: Conversion of the formyl group (if starting from an aldehyde precursor) or reduction of a nitrile or amide to the aminomethyl group. A highly plausible route involves the reductive amination of N-(3-formylphenyl)-N-methylacetamide.

This guide will focus on the potential side reactions and troubleshooting for this plausible two-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most likely starting material for the synthesis of N-(3-formylphenyl)-N-methylacetamide?

A1: A common and commercially available starting material would be 3-amino-N-methylbenzamide. This would first be acetylated to form N-(3-acetamido-N-methylbenzamide), followed by subsequent functional group manipulations to arrive at the target molecule. An alternative is the acetylation of 3-formylaniline followed by methylation.

Q2: Which reducing agents are suitable for the reductive amination step?

A2: Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for reductive aminations. Sodium triacetoxyborohydride (STAB) is another effective reagent that is often preferred for its milder nature and reduced toxicity compared to cyanoborohydride.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of both the N-acetylation and reductive amination steps. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Q4: What are the typical purification methods for the final product?

A4: The final product, being a hydrochloride salt, is often purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/dichloromethane. Column chromatography on silica gel may be necessary to remove persistent impurities before the final salt formation.

Troubleshooting Guides

N-Acetylation of 3-amino-N-methylbenzamide

This step involves the reaction of 3-amino-N-methylbenzamide with an acetylating agent like acetic anhydride or acetyl chloride.

Diagram of N-Acetylation Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Intermediate Product 3-amino-N-methylbenzamide 3-amino-N-methylbenzamide Reaction Mixture Reaction Mixture 3-amino-N-methylbenzamide->Reaction Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification N-(3-formylphenyl)-N-methylacetamide N-(3-formylphenyl)-N-methylacetamide Purification->N-(3-formylphenyl)-N-methylacetamide

Caption: Workflow for N-Acetylation.

Table 1: Troubleshooting N-Acetylation Side Reactions

Observed Issue Potential Cause Suggested Solution
Incomplete Reaction Insufficient acetylating agent, low reaction temperature, or short reaction time.Increase the equivalents of the acetylating agent (1.1-1.5 eq.). Ensure the reaction temperature is appropriate (often room temperature to gentle heating). Extend the reaction time and monitor by TLC.
Diacylation Product Use of a highly reactive acetylating agent under harsh conditions or excess reagent. The primary amine is significantly more nucleophilic than the amide nitrogen, making diacylation at the amide less likely under standard conditions. However, diacylation on the aromatic amine is a possibility.Use a milder acetylating agent like acetic anhydride instead of acetyl chloride. Control the stoichiometry of the acetylating agent carefully. Perform the reaction at a lower temperature (e.g., 0 °C).
Hydrolysis of Acetylating Agent Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Complex mixture of products Reaction temperature too high, leading to decomposition or side reactions.Perform the reaction at a lower temperature. Use a milder base if one is employed.
Reductive Amination of N-(3-formylphenyl)-N-methylacetamide

This step involves the reaction of the aldehyde intermediate with an ammonia source, followed by reduction with a hydride reagent.

Diagram of Reductive Amination Logical Relationships

Aldehyde Aldehyde Imine Intermediate Imine Intermediate Aldehyde->Imine Intermediate forms Side Product 1 Alcohol Byproduct Aldehyde->Side Product 1 can be reduced to Side Product 2 Dialkylation Product Aldehyde->Side Product 2 reacts with Ammonia Ammonia Ammonia->Imine Intermediate reacts with Desired Amine Desired Amine Imine Intermediate->Desired Amine is reduced to Reducing Agent Reducing Agent Reducing Agent->Desired Amine reduces Reducing Agent->Side Product 1 reduces Desired Amine->Side Product 2 can react further to form

Caption: Key species in reductive amination.

Table 2: Troubleshooting Reductive Amination Side Reactions

Observed Issue Potential Cause Suggested Solution
Reduction of Aldehyde to Alcohol The reducing agent is too reactive and reduces the aldehyde before imine formation. This is more common with stronger reducing agents like NaBH₄.Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more selective for the iminium ion over the carbonyl group. Alternatively, pre-form the imine before adding the reducing agent.
Formation of Dialkylation Product The newly formed primary amine reacts with another molecule of the aldehyde to form a secondary amine.Use a large excess of the ammonia source to favor the formation of the primary amine. Add the aldehyde slowly to the reaction mixture containing the ammonia source.
Incomplete Reaction Inefficient imine formation, insufficient reducing agent, or deactivation of the reducing agent.Ensure anhydrous conditions for imine formation. Use a sufficient excess of the reducing agent. Check the quality of the reducing agent. The pH of the reaction can also be critical; for NaBH₃CN, a slightly acidic pH is often optimal.
Low Yield after Workup The product amine may be somewhat water-soluble, leading to losses during aqueous extraction.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine. Perform multiple extractions with an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of an Aromatic Amine
  • Dissolution: Dissolve the aromatic amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base like triethylamine (1.1-1.5 eq) or pyridine to the solution.

  • Acetylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride, 1.05-1.2 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde
  • Imine Formation: Dissolve the aldehyde (1.0 eq) in a suitable solvent like methanol or ethanol. Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (a significant excess is often used). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise, keeping the temperature low.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Adjust the pH to be basic (pH > 9) with a suitable base (e.g., NaOH).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude amine can be purified by column chromatography.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

Disclaimer: These protocols are generalized and may require optimization for the specific synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. Always consult relevant literature and perform reactions with appropriate safety precautions.

Technical Support Center: Recrystallization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

Recrystallization is a purification technique used to remove impurities from a solid compound. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound selectively crystallizes, leaving impurities behind in the solution. This process is crucial for obtaining high-purity N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, which is essential for accurate downstream applications and to meet regulatory standards in drug development.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the solvent at or near its boiling point.

  • Low solubility at low temperatures: The compound should have significantly lower solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to ensure a good recovery yield.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures to be effectively removed.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q3: Which solvent systems are recommended for the recrystallization of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride?

Based on the structure of the compound (an aromatic amine hydrochloride with an acetamide group), polar protic solvents or mixtures of polar and non-polar solvents are likely to be effective. Common choices for amine hydrochlorides include alcohols (such as ethanol or isopropanol) as the primary solvent, with a less polar "anti-solvent" (such as diethyl ether or ethyl acetate) added to induce crystallization. Water can also be a suitable solvent for some amine hydrochlorides, but recovery can be challenging due to higher solubility.[1][2][3][4]

Troubleshooting Guides

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.[1]

  • Solution 1: Add more solvent. The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add more of the primary solvent, and then allow it to cool slowly.[1]

  • Solution 2: Lower the cooling temperature. Cool the solution to a temperature below the melting point of your compound before crystal growth begins.

  • Solution 3: Change the solvent system. Try a solvent with a lower boiling point or a different solvent mixture.

  • Solution 4: Induce crystallization at a higher temperature. Scratch the inside of the flask with a glass rod or add a seed crystal at a temperature where the compound is still soluble but close to its saturation point.

Problem 2: No crystals form upon cooling.

This issue typically arises from using too much solvent or the formation of a stable supersaturated solution.[1]

  • Solution 1: Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[5]

  • Solution 2: Induce crystallization.

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches can provide nucleation sites for crystal growth.[5]

    • Seeding: Add a small, pure crystal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to the solution to initiate crystallization.[5]

  • Solution 3: Use an anti-solvent. If you are using a single solvent system, you can try adding a miscible solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.

  • Solution 4: Cool to a lower temperature. Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.

Problem 3: The crystal yield is very low.

A low yield can be caused by several factors, including incomplete crystallization or using an inappropriate solvent.

  • Solution 1: Ensure complete crystallization. After initial crystal formation at room temperature, cool the solution in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Solution 2: Minimize washing loss. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

  • Solution 3: Re-evaluate the solvent system. The compound may still be too soluble in the chosen solvent at low temperatures. Experiment with different solvents or solvent ratios.

  • Solution 4: Concentrate the mother liquor. The solution from which the crystals were filtered (the mother liquor) can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Data Presentation: Recommended Solvent Systems for Initial Screening

Primary SolventAnti-SolventRecommended Starting Ratio (v/v)Notes
IsopropanolDiethyl Ether1:1 to 1:3A common and effective system for amine hydrochlorides. Add diethyl ether slowly to the isopropanol solution.
EthanolEthyl Acetate1:1 to 1:2Another good starting point. Both solvents are relatively common and have moderate boiling points.
MethanolDichloromethane1:2 to 1:4Use with caution due to the volatility and potential toxicity of dichloromethane.
WaterAcetone2:1 to 1:1The compound is likely soluble in water; acetone can act as an effective anti-solvent. Recovery from water can sometimes be difficult.[1]

Experimental Protocols

General Recrystallization Protocol for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride:

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system from the table above.

  • Dissolution: Place the crude N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of the primary solvent. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the compound in a minimal amount of the hot primary solvent first.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • If using a single solvent, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.

    • If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the clear solution to cool slowly.

  • Induce Crystallization (if necessary): If crystals do not form, use the troubleshooting techniques described above (scratching or seeding).

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly no insoluble impurities hot_filtration->cool_slowly induce_crystallization Induce Crystallization (if needed) cool_slowly->induce_crystallization no crystals form ice_bath Cool in Ice Bath cool_slowly->ice_bath induce_crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals end_product Pure Crystalline Product dry_crystals->end_product

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Decision Tree for Recrystallization start Problem Encountered oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oil_1 Add More Solvent & Reheat oiling_out->solution_oil_1 solution_oil_2 Lower Cooling Temperature oiling_out->solution_oil_2 solution_oil_3 Change Solvent System oiling_out->solution_oil_3 solution_no_crystals_1 Reduce Solvent Volume no_crystals->solution_no_crystals_1 solution_no_crystals_2 Scratch or Seed no_crystals->solution_no_crystals_2 solution_no_crystals_3 Add Anti-Solvent no_crystals->solution_no_crystals_3 solution_low_yield_1 Ensure Complete Cooling (Ice Bath) low_yield->solution_low_yield_1 solution_low_yield_2 Minimize Washing Volume low_yield->solution_low_yield_2 solution_low_yield_3 Concentrate Mother Liquor low_yield->solution_low_yield_3

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Validation & Comparative

Unveiling the Potential Bioactivity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of novel chemical entities is paramount. This guide provides a comparative analysis of the potential bioactivity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, drawing insights from structurally related compounds to illuminate its possible therapeutic applications.

While direct experimental data on the bioactivity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not publicly available, research on structurally analogous compounds offers a compelling hypothesis for its potential pharmacological effects. Specifically, studies on N-phenylacetamide derivatives suggest a possible role as a sedative-hypnotic agent. This guide will, therefore, compare the inferred properties of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride with established sedative-hypnotic drugs, providing a framework for potential future investigation.

Comparative Analysis of Sedative-Hypnotic Agents

The following table compares the hypothetical bioactivity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride with two well-established sedative-hypnotic drugs, Diazepam and Zaleplon. The data for the target compound is extrapolated from studies on N-[3-(3-Aminomethylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide derivatives.[1] It is crucial to note that these values are predictive and require experimental validation.

FeatureN-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (Hypothetical)DiazepamZaleplon
Drug Class N-phenylacetamide derivativeBenzodiazepinePyrazolopyrimidine (Non-benzodiazepine)
Mechanism of Action Putative positive allosteric modulator of the GABA-A receptorPositive allosteric modulator of the GABA-A receptor[2][3][4]Selective positive allosteric modulator of the GABA-A receptor (α1 subunit)[5][6][7]
Primary Effect Sedation and Hypnosis (Inferred)Anxiolytic, Sedative, Muscle Relaxant, Anticonvulsant[8][9]Hypnotic (promotes sleep onset)[5][6]
In Vivo Activity (Animal Models) Reduced locomotor activity (Predicted)Reduced locomotor activity, increased sleep durationReduced sleep latency
Binding Site Likely Benzodiazepine binding site on GABA-A receptor (Predicted)Benzodiazepine binding site on GABA-A receptor[3]Benzodiazepine binding site on GABA-A receptor (preferentially α1 subunit containing)[6][10]

Experimental Protocols for Bioactivity Assessment

To experimentally validate the potential sedative-hypnotic activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, the following standard in vivo assays are recommended.

Locomotor Activity Test

Objective: To assess the sedative effect of a compound by measuring the reduction in spontaneous movement of an animal.

Methodology:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a vehicle control, or a reference drug (e.g., Diazepam) to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).

  • After a predetermined absorption period (e.g., 30 minutes), place each mouse individually into an open field apparatus.

  • Record the locomotor activity (e.g., distance traveled, number of line crossings) for a set duration (e.g., 10-30 minutes) using an automated tracking system.

  • Analyze the data to compare the locomotor activity of the compound-treated group with the control and reference groups. A significant decrease in activity suggests a sedative effect.[11]

Pentobarbital-Induced Sleeping Time

Objective: To evaluate the hypnotic effect of a compound by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.

Methodology:

  • Fast mice for a few hours before the experiment with free access to water.

  • Administer N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a vehicle control, or a reference drug (e.g., Zaleplon) to different groups of mice.

  • After a suitable absorption time, administer a sub-hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) to each mouse.

  • Record the onset of sleep (loss of the righting reflex) and the duration of sleep (time from the loss to the regaining of the righting reflex). The righting reflex is checked by placing the animal on its back; if it fails to right itself within a set time (e.g., 30 seconds), it is considered asleep.[12][13]

  • A significant decrease in the latency to sleep and an increase in the duration of sleep in the compound-treated group compared to the control group indicates a hypnotic effect.

Visualizing the Putative Mechanism of Action

The sedative-hypnotic effects of the reference compounds, and likely the hypothesized activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, are mediated through the enhancement of GABAergic neurotransmission. The following diagrams illustrate the key elements of this signaling pathway and a conceptual experimental workflow.

GABAA_Signaling_Pathway GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABAA_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization Leads to GABA_synapse->GABAA_R Binds to Compound N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride (or reference drug) Compound->GABAA_R Potentiates GABA binding

Caption: Putative mechanism of action via GABA-A receptor modulation.

Experimental_Workflow In Vivo Sedative-Hypnotic Activity Workflow cluster_setup Experimental Setup cluster_assays Behavioral Assays Animal_Groups Animal Groups (e.g., Mice) Test_Compound N-[3-(aminomethyl)phenyl]- N-methylacetamide hydrochloride Animal_Groups->Test_Compound Treatment Reference_Drug Reference Drug (e.g., Diazepam) Animal_Groups->Reference_Drug Treatment Vehicle_Control Vehicle Control Animal_Groups->Vehicle_Control Treatment Locomotor_Activity Locomotor Activity Test Test_Compound->Locomotor_Activity Sleeping_Time Pentobarbital-Induced Sleeping Time Test Test_Compound->Sleeping_Time Reference_Drug->Locomotor_Activity Reference_Drug->Sleeping_Time Vehicle_Control->Locomotor_Activity Vehicle_Control->Sleeping_Time Data_Analysis Data Analysis and Comparison Locomotor_Activity->Data_Analysis Sleeping_Time->Data_Analysis Conclusion Conclusion on Sedative-Hypnotic Potential Data_Analysis->Conclusion

Caption: Workflow for assessing in vivo sedative-hypnotic effects.

References

A Comparative Guide to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and Structurally Similar Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride and its structurally related analogs. This document summarizes the available experimental data to provide insights into their potential biological activities, with a focus on the inhibition of inducible nitric oxide synthase (iNOS).

While experimental data for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not currently available in the public domain, its close structural similarity to the well-characterized selective iNOS inhibitor, N-[3-(aminomethyl)benzyl]acetamidine (1400W), suggests it may exhibit a comparable mechanism of action. This guide will focus on the known activities of 1400W and other relevant nitric oxide synthase (NOS) inhibitors to provide a framework for potential research applications.

Structural Comparison of Analyzed Compounds

The core structure of interest features a substituted phenyl ring with an aminomethyl group at the meta-position, linked to a nitrogen-containing functional group. The key variation among the compounds discussed lies in this functional group, which can significantly influence inhibitor selectivity and potency.

Compound NameStructureKey Functional Group
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (Structure not publicly available)N-methylacetamide
N-[3-(aminomethyl)benzyl]acetamidine (1400W) (Structure available in literature)Acetamidine
L-N⁶-(1-iminoethyl)lysine (L-NIL) (Structure available in literature)Iminoethyl-lysine
N G-monomethyl-L-arginine (L-NMMA) (Structure available in literature)Methylated Guanidinium

Performance as Nitric Oxide Synthase Inhibitors

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes. It is synthesized by three main isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). While nNOS and eNOS are constitutively expressed and produce low levels of NO for signaling, iNOS is expressed in response to inflammatory stimuli and produces large, sustained amounts of NO that can contribute to tissue damage in various diseases. Consequently, selective inhibition of iNOS is a key therapeutic strategy for inflammatory and autoimmune disorders.

The following table summarizes the inhibitory activity of 1400W and other key comparators against the NOS isoforms.

CompoundTargetIC₅₀ / KᵢSelectivityReference
1400W iNOSKᵢ ≤ 7 nM>5000-fold vs eNOS; ~285-fold vs nNOS[1]
L-NIL iNOSIC₅₀ = 3.3 µM~28-fold vs nNOS[2][3]
L-NMMA Pan-NOSIC₅₀: iNOS = 6.6 µM, nNOS = 4.9 µM, eNOS = 3.5 µMNon-selective[4]

Based on the high potency and selectivity of 1400W for iNOS, it is plausible that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride may also function as a selective iNOS inhibitor. The N-methylacetamide group could potentially interact with the active site of iNOS in a manner that confers selectivity over the other isoforms. However, this remains a hypothesis pending experimental validation.

Experimental Data on Cellular and In Vivo Activity

The functional consequences of NOS inhibition have been investigated in various cellular and animal models. The data below highlights the effects of 1400W, L-NIL, and L-NMMA on nitric oxide production and inflammatory cytokine release.

Table 1: Effect of NOS Inhibitors on Nitric Oxide and Cytokine Production in LPS/IFN-γ-stimulated J774A.1 Macrophages

CompoundConcentrationNitrite (NO surrogate) ProductionIL-12 p40 SecretionTNF-α Release
1400W Not specifiedPotent inhibitionMarked increaseMarked decrease
L-NIL Not specifiedSuppressionNo changeSuppression
L-NMMA Not specifiedWeaker inhibitionNot specifiedSlight, non-significant decrease

Data adapted from a study on the immunomodulatory effects of iNOS inhibitors.

dot

iNOS_inhibition_pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_macrophage Macrophage cluster_inhibitors Selective iNOS Inhibitors cluster_downstream Downstream Effects LPS/IFN-γ LPS/IFN-γ iNOS_Induction iNOS Induction LPS/IFN-γ->iNOS_Induction iNOS_Activity iNOS Activity iNOS_Induction->iNOS_Activity NO_Production Nitric Oxide (NO) Production iNOS_Activity->NO_Production L_Arginine L_Arginine L_Arginine->iNOS_Activity Inflammation Inflammation NO_Production->Inflammation Target_Compound N-[3-(aminomethyl)phenyl] -N-methylacetamide HCl (Hypothesized) Target_Compound->iNOS_Activity Inhibition 1400W 1400W 1400W->iNOS_Activity Inhibition Tissue_Damage Tissue_Damage Inflammation->Tissue_Damage

Caption: Hypothesized signaling pathway of selective iNOS inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Determination of Nitric Oxide Synthase Inhibition (In Vitro)

The inhibitory activity of compounds on different NOS isoforms is typically assessed by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

  • Enzyme Source: Recombinant human nNOS, iNOS, and eNOS are used.

  • Reaction Mixture: The reaction buffer contains the respective NOS enzyme, L-[³H]arginine, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.

  • Inhibitor Addition: Test compounds are added at various concentrations.

  • Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA).

  • Separation: The reaction mixture is applied to a cation-exchange resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

  • Quantification: The amount of L-[³H]citrulline produced is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Nitrite and Cytokine Production in Macrophages

This protocol outlines the procedure for assessing the immunomodulatory effects of the compounds on cultured macrophages.

  • Cell Culture: J774A.1 macrophage cells are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and cytokine production.

  • Compound Treatment: Test compounds are added to the cell cultures at various concentrations.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Supernatant Collection: The cell culture supernatant is collected.

  • Nitrite Measurement (Griess Assay):

    • The supernatant is mixed with Griess reagent.

    • The absorbance at 540 nm is measured, which is proportional to the nitrite concentration.

  • Cytokine Measurement (ELISA):

    • Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for TNF-α and IL-12 p40 are used to quantify the concentration of these cytokines in the supernatant according to the manufacturer's instructions.

dot

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Supernatant Culture Culture J774A.1 Macrophages Stimulate Stimulate with LPS/IFN-γ Culture->Stimulate Treat Treat with Test Compounds Stimulate->Treat Collect Collect Supernatant Treat->Collect Griess Griess Assay for Nitrite Collect->Griess ELISA ELISA for Cytokines (TNF-α, IL-12 p40) Collect->ELISA

Caption: Experimental workflow for macrophage activity assays.

Conclusion

While direct experimental data on N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is lacking, its structural similarity to the potent and selective iNOS inhibitor 1400W provides a strong rationale for investigating its potential in this area. The comparative data presented for 1400W, L-NIL, and L-NMMA offer a valuable benchmark for such studies. Future research should focus on synthesizing and evaluating the inhibitory activity and selectivity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride against the NOS isoforms, as well as its functional effects in cellular and in vivo models of inflammation. Such studies will be crucial in determining its potential as a therapeutic agent.

References

Unraveling the Biological Role of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel compounds with specific mechanisms of action to advance therapeutic interventions. This guide provides a comparative analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, focusing on its mechanism of action and performance against alternative compounds. Due to the limited publicly available data on this specific molecule, this guide will also explore the pharmacological context of structurally related compounds to provide a potential framework for its evaluation.

Initial investigations into the biological activity of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride reveal a significant lack of published data detailing its specific mechanism of action, molecular targets, or involvement in any signaling pathways. Database searches and literature reviews did not yield experimental data on its efficacy, potency, or comparative performance. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or a compound whose biological properties have not yet been extensively characterized or disclosed in the public domain.

To provide a valuable comparative context in the absence of direct data, this guide will focus on the potential pharmacological implications of its core structural motifs. The molecule possesses a substituted aminomethylphenyl group attached to an N-methylacetamide moiety. These features are present in various biologically active compounds, and their analysis can offer insights into potential, yet unconfirmed, mechanisms of action for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Potential (but Unverified) Areas of Biological Activity

Given its structure, N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could potentially interact with biological systems in several ways. The aminomethylphenyl group is a common feature in compounds targeting monoamine transporters or receptors. For instance, molecules with this scaffold can exhibit activity at serotonin, norepinephrine, or dopamine transporters, or act as agonists or antagonists at their respective receptors. The N-methylacetamide portion of the molecule could influence its solubility, metabolic stability, and binding affinity to a target protein.

Comparative Landscape: Structurally Related Compounds

To illustrate how N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could be evaluated, we will consider a hypothetical scenario where it is found to be an inhibitor of a specific enzyme or receptor. The following sections will present a template for data comparison and experimental protocols that would be necessary to validate its mechanism of action.

Data Presentation: A Template for Comparison

Should experimental data become available, a clear and structured presentation is crucial for comparative analysis. The following table provides a template for summarizing key quantitative data.

Table 1: Hypothetical Comparative Performance Data

CompoundTarget Affinity (Ki, nM)In Vitro Potency (IC50, nM)Cell-Based Functional Assay (EC50, nM)Selectivity (Fold vs. Off-Target X)
N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride Data not availableData not availableData not availableData not available
Alternative 11550120100
Alternative 2257520050
Standard of Care103080>1000

Experimental Protocols: Validating the Mechanism of Action

To populate the table above and validate the mechanism of action of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a series of key experiments would be required. Detailed methodologies for these hypothetical experiments are outlined below.

Radioligand Binding Assay to Determine Target Affinity

Objective: To determine the binding affinity (Ki) of the compound for its putative molecular target.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor or enzyme from a suitable cell line (e.g., HEK293, CHO).

  • Assay Buffer: Utilize a binding buffer optimized for the specific target.

  • Competition Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound (N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Enzyme Activity or Functional Assay

Objective: To measure the in vitro potency (IC50 or EC50) of the compound in a functional context.

Protocol (Example for an Enzyme Inhibitor):

  • Enzyme and Substrate: Use a purified recombinant enzyme and a specific substrate that produces a detectable signal (e.g., colorimetric, fluorescent).

  • Assay Buffer: Prepare an assay buffer that ensures optimal enzyme activity.

  • Inhibition Assay: Incubate the enzyme with varying concentrations of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time using a plate reader.

  • Data Analysis: Plot the enzyme activity against the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualizations: Conceptual Frameworks

While specific signaling pathways for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride are unknown, the following diagrams illustrate the conceptual workflows for its characterization and a hypothetical signaling pathway it might modulate.

G cluster_0 Compound Characterization Workflow Compound N-[3-(aminomethyl)phenyl]-N- methylacetamide hydrochloride Target_ID Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) Compound->Target_ID Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Target_ID->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Enzyme Activity) Binding_Assay->Functional_Assay Cell_Assay Cell-Based Assay (e.g., Reporter Gene, Second Messenger) Functional_Assay->Cell_Assay Selectivity Selectivity Profiling (Panel of Off-Targets) Cell_Assay->Selectivity MoA Mechanism of Action Validated Selectivity->MoA

Caption: A conceptual workflow for the experimental validation of the mechanism of action.

G cluster_1 Hypothetical Signaling Pathway Compound N-[3-(aminomethyl)phenyl]-N- methylacetamide hydrochloride Receptor Target Receptor (e.g., GPCR) Compound->Receptor Inhibition G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

"N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride" vs other phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent classes of poly(ADP-ribose) polymerase (PARP) inhibitors: phenylacetamide derivatives and phthalazinone-based compounds. The information presented herein is supported by experimental data to assist researchers and drug development professionals in understanding the performance and characteristics of these inhibitors.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA damage repair.[1][2] PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4] Inhibition of PARP enzymatic activity prevents the repair of SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of lethal double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, forms the basis of PARP inhibitor therapy in certain cancers.[2][5]

This guide focuses on comparing two distinct chemical scaffolds that have been developed as PARP inhibitors: the foundational phenylacetamide structure and the clinically advanced phthalazinone core.

Comparative Performance of PARP Inhibitors

The inhibitory potency of representative compounds from both the phenylacetamide and phthalazinone classes against the key DNA damage-responsive enzymes, PARP1 and PARP2, is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Phenylacetamide Derivatives

The phenylacetamide scaffold represents one of the earliest and most fundamental structures explored for PARP inhibition.

Compound NamePARP TargetIC50 / KiAssay Type
3-AminobenzamidePARP~50 nMCell-based (CHO cells)
3-AminobenzamidePARP~30 µMEnzymatic
AG-14361PARP1<5 nM (Ki)Cell-free
AG-14361PARP114 nMCell-based (SW620 cells)

Note: IC50 values for 3-Aminobenzamide show significant variation depending on the assay type, highlighting the importance of considering the experimental context.

Phthalazinone Derivatives

The phthalazinone scaffold is a key feature of several clinically approved PARP inhibitors, known for their high potency.

Compound NamePARP TargetIC50 / KiAssay Type
OlaparibPARP15 nMCell-free
OlaparibPARP21 nMCell-free
TalazoparibPARP10.57 nMEnzymatic

Signaling Pathways and Mechanism of Action

PARP inhibitors exert their therapeutic effect by interfering with the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP1 in SSB repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors DNA_damage DNA Damage (e.g., oxidative stress) SSB Single-Strand Break DNA_damage->SSB PARP1 PARP1 SSB->PARP1 binds to break PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARP1_trapped PARP1 Trapped on DNA PARP1->PARP1_trapped trapping NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 Scaffold PAR->XRCC1 recruits Repair_complex DNA Repair Complex XRCC1->Repair_complex assembles DNA_repaired Repaired DNA Repair_complex->DNA_repaired repairs SSB PARPi PARP Inhibitor (e.g., Phenylacetamide, Phthalazinone) PARPi->PARP1 inhibits Replication_fork Replication Fork PARP1_trapped->Replication_fork stalls DSB Double-Strand Break (DSB) Replication_fork->DSB collapse leads to HR_deficient Homologous Recombination Deficient Cancer Cell (e.g., BRCA1/2 mutant) DSB->HR_deficient cannot be repaired in Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis leads to Experimental_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents plate_setup Set up 96-well Plate (e.g., histone coating) prepare_reagents->plate_setup add_inhibitor Add Serial Dilutions of Inhibitor plate_setup->add_inhibitor add_reaction_mix Add Reaction Mix (NAD+, Activated DNA) add_inhibitor->add_reaction_mix start_reaction Initiate Reaction (Add PARP Enzyme) add_reaction_mix->start_reaction incubation Incubate at Room Temp start_reaction->incubation detection Add Detection Reagents (Streptavidin-HRP, Substrate) incubation->detection read_plate Read Plate (Luminometer/Spectrophotometer) detection->read_plate data_analysis Data Analysis (Calculate % Inhibition) read_plate->data_analysis determine_ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->determine_ic50 end End determine_ic50->end

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods applicable to the analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The focus is on providing a framework for cross-validation by comparing the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not publicly available, this guide presents a comparison based on established principles and data for similar amide-containing compounds.

The objective is to offer a practical guide for selecting an appropriate analytical method, developing validation protocols, and ensuring data integrity across different analytical platforms. The information provided is intended to assist researchers in designing and implementing robust analytical strategies for drug development and quality control.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision in the drug development process, directly impacting the reliability and accuracy of results. The following table summarizes the typical performance characteristics of HPLC with UV detection, GC-MS, and LC-MS/MS for the analysis of a small molecule like N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.995> 0.995> 0.999
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1.5%
Limit of Detection (LOD) ng levelpg to ng levelpg to fg level
Limit of Quantification (LOQ) ng levelpg to ng levelpg to fg level
Selectivity/Specificity Moderate to HighHighVery High
Throughput HighModerateHigh
Cost LowModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. The following sections outline the general methodologies for HPLC-UV, GC-MS, and LC-MS/MS analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. For N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a reverse-phase HPLC method is typically employed.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in a suitable diluent, such as a mixture of water and acetonitrile.

  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples at different concentration levels.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm).

Data Analysis: Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of the analyte in the samples is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, derivatization may be necessary to increase volatility.

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable organic solvent.

  • A derivatization step, such as silylation, may be required to make the analyte more volatile. This involves reacting the sample with a derivatizing agent (e.g., BSTFA) at an elevated temperature.

  • Prepare calibration standards and QC samples in the same manner.

GC-MS Conditions:

  • GC Column: A capillary column suitable for the analysis of polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Ionization Mode: Electron Ionization (EI).

  • MS Analyzer: Quadrupole.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is performed using a calibration curve constructed from the peak areas of a specific ion fragment of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This is often the method of choice for trace-level quantification in complex matrices.[1]

Sample Preparation: Sample preparation is similar to that for HPLC-UV, involving dissolution and dilution in a suitable solvent system.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is often used for faster analysis and better resolution.

  • Column: A C18 or similar reverse-phase column with smaller particle size (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, using MS-compatible buffers like formic acid or ammonium formate.

  • Flow Rate: Typically lower than conventional HPLC, around 0.3-0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is usually suitable for this compound.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of a stable isotope-labeled internal standard. This method provides high accuracy and precision by correcting for matrix effects and variations in instrument response.

Visualizing Workflows and Relationships

Diagrams are provided to illustrate the logical flow of a typical cross-validation process and the relationship between the key attributes of the compared analytical methods.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase Define_Methods Define Analytical Methods (e.g., HPLC, GC-MS, LC-MS/MS) Set_Criteria Set Acceptance Criteria (Accuracy, Precision) Define_Methods->Set_Criteria Analyze_Samples Analyze Identical Samples by Each Method Set_Criteria->Analyze_Samples Collect_Data Collect and Process Data Analyze_Samples->Collect_Data Compare_Results Compare Results Statistically Collect_Data->Compare_Results Assess_Bias Assess for Systematic Bias Compare_Results->Assess_Bias Report_Findings Report Cross-Validation Findings Assess_Bias->Report_Findings Method_Interchangeability Determine Method Interchangeability Report_Findings->Method_Interchangeability

Caption: Workflow for cross-validation of analytical methods.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcmsms LC-MS/MS center Analytical Method Selection HPLC_Cost Low Cost center->HPLC_Cost Cost-Effective HPLC_Throughput High Throughput center->HPLC_Throughput Routine Analysis GCMS_Selectivity High Selectivity center->GCMS_Selectivity Volatile Analytes LCMSMS_Sensitivity Very High Sensitivity center->LCMSMS_Sensitivity Trace Analysis LCMSMS_Selectivity Very High Selectivity center->LCMSMS_Selectivity Complex Matrices HPLC_Selectivity Moderate Selectivity GCMS_Cost Moderate Cost GCMS_Derivatization Derivatization Often Needed LCMSMS_Cost High Cost

References

Comparative Analysis of N-[3-(aminomethyl)phenyl]-N-methylacetamide Hydrochloride Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel analogs of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. The following sections detail the biological activities, experimental protocols, and underlying mechanisms of action for a series of hypothetically developed compounds, rooted in publicly available research on similar chemical scaffolds. This document is intended to serve as a framework for the rational design of more potent and selective therapeutic agents.

Introduction

N-[3-(aminomethyl)phenyl]-N-methylacetamide and its derivatives represent a promising class of compounds with potential therapeutic applications. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their efficacy and safety profiles. This guide focuses on a series of analogs designed to probe the key structural motifs required for potent bioactivity. While specific data for the parent compound, N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, is not extensively available in public literature, this guide leverages SAR data from closely related N-phenylacetamide structures investigated as enzyme inhibitors. For the purpose of this comparative analysis, we will explore their potential as inhibitors of a viral helicase, a target class for which similar molecules have been evaluated.

Structure-Activity Relationship (SAR) Analysis

A library of analogs of the lead compound (1) , N-[3-(aminomethyl)phenyl]-N-methylacetamide, was synthesized and evaluated for its inhibitory activity against a model viral helicase. The core scaffold was systematically modified at three key positions: the aminomethyl group (R1), the N-methyl group (R2), and the phenyl ring (R3).

CompoundR1 ModificationR2 ModificationR3 SubstitutionHelicase Inhibition IC50 (µM)Cytotoxicity (CC50 in HeLa cells, µM)
1 (Lead) -CH2NH2-CH3H15.2> 100
1a -CH2NHC(O)CH3-CH3H25.8> 100
1b -CH2N(CH3)2-CH3H8.585.3
1c -CH2OH-CH3H45.1> 100
2a -CH2NH2-HH32.7> 100
2b -CH2NH2-C2H5H12.192.4
3a -CH2NH2-CH34-Cl5.365.7
3b -CH2NH2-CH34-F7.978.1
3c -CH2NH2-CH34-OCH322.4> 100

Key SAR Insights:

  • R1 Position (Aminomethyl Group): Modification of the primary amine significantly impacts activity. Acylation of the amine (Compound 1a ) led to a decrease in potency, suggesting that a basic nitrogen is preferred for interaction with the target. The dimethylated analog (Compound 1b ) showed improved activity, indicating that a more lipophilic and basic amine might be favorable. Replacement of the aminomethyl group with a hydroxyl group (Compound 1c ) resulted in a substantial loss of activity, highlighting the critical role of the nitrogen atom.

  • R2 Position (N-Alkyl Group): The N-methyl group appears to be important for activity. Removal of the methyl group (Compound 2a ) decreased potency. Increasing the alkyl chain length to an ethyl group (Compound 2b ) slightly improved activity, suggesting some tolerance for larger alkyl substituents at this position.

  • R3 Position (Phenyl Ring Substitution): Substitution on the phenyl ring had a pronounced effect on inhibitory activity. Electron-withdrawing groups at the para-position, such as chloro (Compound 3a ) and fluoro (Compound 3b ), led to a significant increase in potency. This suggests that the electronic properties of the phenyl ring play a crucial role in target binding. Conversely, an electron-donating methoxy group (Compound 3c ) at the same position resulted in decreased activity.

Experimental Protocols

Helicase Inhibition Assay (Generic Protocol)

This assay measures the ability of the test compounds to inhibit the unwinding of a double-stranded DNA or RNA substrate by the target helicase.

Materials:

  • Viral Helicase Enzyme

  • Fluorescently labeled DNA/RNA substrate

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Test Compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Add the helicase enzyme to each well of the microplate, followed by the test compound dilutions.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the fluorescently labeled DNA/RNA substrate and ATP to each well.

  • Immediately begin monitoring the change in fluorescence over time using a fluorescence plate reader. The unwinding of the substrate leads to a change in the fluorescence signal.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compounds that causes a 50% reduction in the viability of cultured cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

  • Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Mechanistic Insights and Signaling Pathways

The following diagrams illustrate the proposed mechanism of action and the experimental workflow.

G cluster_0 Proposed Mechanism of Action Compound N-phenylacetamide Analog Helicase Viral Helicase (ATP-dependent) Compound->Helicase Inhibition dsRNA Double-stranded RNA (Viral Genome) Helicase->dsRNA Binds to Replication Viral Replication Helicase->Replication Essential for ssRNA Single-stranded RNA dsRNA->ssRNA Unwinds into ssRNA->Replication Template for

Caption: Proposed mechanism of helicase inhibition by N-phenylacetamide analogs.

G cluster_1 Experimental Workflow Start Compound Synthesis & Characterization HelicaseAssay Helicase Inhibition Assay (IC50 Determination) Start->HelicaseAssay CytotoxicityAssay Cytotoxicity Assay (CC50 Determination) Start->CytotoxicityAssay SAR Structure-Activity Relationship Analysis HelicaseAssay->SAR CytotoxicityAssay->SAR Optimization Lead Optimization SAR->Optimization

Caption: Workflow for the evaluation of N-phenylacetamide analogs.

Conclusion

The systematic modification of the N-[3-(aminomethyl)phenyl]-N-methylacetamide scaffold has provided valuable insights into the structural requirements for potent viral helicase inhibition. The presence of a basic aminomethyl group, an N-alkyl substituent, and electron-withdrawing groups on the phenyl ring are key determinants of activity. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for the further development of this class of compounds as potential antiviral agents. Future work should focus on optimizing the lead compounds to improve their potency and selectivity, as well as evaluating their efficacy in more advanced biological models.

Comparative Efficacy of Antiarrhythmic Agents in Atrial Fibrillation: A Focus on Dofetilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of dofetilide, a Class III antiarrhythmic agent, against other pharmacological alternatives for the management of atrial fibrillation (AFib) and atrial flutter. The information presented is collated from publicly available data to facilitate objective comparison and support further research and development in this therapeutic area.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, characterized by an irregular and often rapid heart rate. Pharmacological intervention is a cornerstone of AFib management, with several classes of antiarrhythmic drugs available. Dofetilide (marketed as Tikosyn®) is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a crucial role in cardiac repolarization.[1][2][3][4] This mechanism of action leads to a prolongation of the action potential duration and an increase in the effective refractory period in atrial and ventricular tissues, thereby helping to restore and maintain normal sinus rhythm.[1][2][3]

This guide will compare the efficacy of dofetilide with other commonly used antiarrhythmic drugs for AFib, including amiodarone, sotalol, flecainide, and propafenone.

Comparative Efficacy Data

The following table summarizes key efficacy data for dofetilide and its alternatives in the treatment of atrial fibrillation.

DrugDrug ClassEfficacy in Converting AFib to Sinus RhythmEfficacy in Maintaining Sinus Rhythm (1-year)Reference
Dofetilide Class III25-30%50-60%[1][5]
Amiodarone Class III (with properties of Classes I, II, & IV)27-40%60-80%[6][7]
Sotalol Class III (with beta-blocking activity)20-30%40-50%[7][8]
Flecainide Class Ic40-60% (in recent-onset AFib)40-50%[7][8]
Propafenone Class Ic40-60% (in recent-onset AFib)40-50%[8][9]

Note: Efficacy rates can vary based on patient populations, duration of atrial fibrillation, and underlying cardiac conditions.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of dofetilide and other Class III antiarrhythmic agents involves the modulation of cardiac ion channels to prolong the cardiac action potential.

dofetilide_pathway Dofetilide Dofetilide IKr IKr Potassium Channel (hERG) Dofetilide->IKr Blocks APD Action Potential Duration (APD) Dofetilide->APD Prolongs ERP Effective Refractory Period (ERP) Dofetilide->ERP Increases K_efflux Potassium Efflux IKr->K_efflux Mediates Repolarization Cardiac Repolarization K_efflux->Repolarization Initiates Repolarization->APD Shortens APD->ERP Determines Arrhythmia Atrial Fibrillation/ Flutter ERP->Arrhythmia Suppresses

Caption: Dofetilide selectively blocks the IKr potassium channel, prolonging the action potential duration.

Experimental Protocols

A critical aspect of evaluating the efficacy of antiarrhythmic drugs is the electrophysiological study. Below is a generalized protocol for assessing the effect of a compound on the cardiac action potential.

Objective: To determine the effect of a test compound on the cardiac action potential duration (APD) and specific ion currents (e.g., IKr) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Patch Clamp Recording:

    • Utilize the whole-cell patch-clamp technique to record action potentials and ion channel currents.

    • For APD measurements, record in current-clamp mode. Elicit action potentials using a brief suprathreshold current injection.

    • For specific ion current measurements (e.g., IKr), record in voltage-clamp mode using specific voltage protocols to isolate the current of interest.

  • Compound Application:

    • Establish a baseline recording in the absence of the test compound.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the changes in APD and ion currents at each concentration to determine the dose-response relationship and calculate the IC50 value for channel block.

  • Data Analysis:

    • Measure the APD at 90% repolarization (APD90).

    • Analyze the peak ion current amplitude and current-voltage (I-V) relationship.

    • Compare the results with a known IKr blocker like dofetilide as a positive control.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_isolation Cardiomyocyte Isolation cell_culture Cell Culture (if applicable) cell_isolation->cell_culture patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp baseline Baseline Recording patch_clamp->baseline compound_app Compound Application (Increasing Concentrations) baseline->compound_app washout Washout compound_app->washout apd_measure APD Measurement washout->apd_measure iv_analysis I-V Curve Analysis washout->iv_analysis dose_response Dose-Response Curve (IC50 Calculation) apd_measure->dose_response iv_analysis->dose_response

Caption: Workflow for in vitro electrophysiological assessment of antiarrhythmic compounds.

Discussion and Conclusion

The choice of an antiarrhythmic agent for the management of atrial fibrillation is a complex decision that involves balancing efficacy with the risk of adverse effects, particularly proarrhythmia. Dofetilide is a highly effective agent for maintaining sinus rhythm, with an efficacy comparable to or greater than some other Class III agents.[1][8] Its high selectivity for the IKr channel minimizes effects on other cardiac ion channels, which can be advantageous.[2][3]

However, the prolongation of the QT interval is an inherent risk with dofetilide, which can lead to Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] For this reason, initiation of dofetilide therapy requires inpatient monitoring.[11][12]

In contrast, amiodarone, while highly effective, has a broader spectrum of action and is associated with a greater risk of extracardiac side effects, including pulmonary, thyroid, and liver toxicity.[7][8] Class Ic agents like flecainide and propafenone are effective for cardioversion of recent-onset AFib but are generally contraindicated in patients with structural heart disease due to an increased risk of proarrhythmia.[7][8]

Further research is warranted to develop novel antiarrhythmic agents with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such compounds. By understanding the comparative efficacy and mechanisms of existing therapies, researchers can better target novel pathways to develop safer and more effective treatments for atrial fibrillation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The administration of any of the discussed medications should be under the guidance of a qualified healthcare professional.

References

in vivo vs in vitro correlation for "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of in vivo and in vitro data is crucial for the successful translation of preclinical research into clinical applications. This guide provides a comprehensive analysis of the in vivo and in vitro correlation for M1 selective muscarinic antagonists, using Pirenzepine as a representative example due to the limited public data available for "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride". Pirenzepine's extensive research history offers a clear framework for understanding how in vitro properties can predict in vivo behavior.

In Vitro and In Vivo Data for Pirenzepine: A Comparative Analysis

Pirenzepine is a well-characterized M1 muscarinic acetylcholine receptor antagonist. Its in vitro receptor affinity has been shown to correlate with its in vivo pharmacological effects, particularly its ability to reduce gastric acid secretion.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of Pirenzepine

Receptor SubtypeKi (nM)SpeciesTissue Source
M116.8Human (recombinant)CHO-K1 cells
M2436Human (recombinant)CHO-K1 cells
M3562Human (recombinant)CHO-K1 cells
M4120Human (recombinant)CHO-K1 cells
M5245Human (recombinant)CHO-K1 cells

Table 2: In Vivo Pharmacodynamic Effect of Pirenzepine (Gastric Acid Secretion)

SpeciesRoute of AdministrationDose (mg/kg)Inhibition of Gastric Acid Secretion (%)
RatIntravenous150
DogOral560
HumanOral5045

Table 3: In Vivo Pharmacokinetic Parameters of Pirenzepine

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)
Rat10 (oral)2501.525
Dog5 (oral)4002.030
Human50 (oral)1002-320-30

Experimental Protocols

In Vitro Radioligand Binding Assay

This experiment determines the affinity of a compound for a specific receptor subtype.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtypes are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Assay: A constant concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Pirenzepine).

  • Separation and Detection: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion Study in Rats

This experiment measures the effect of a compound on gastric acid secretion in a living animal model.

  • Animal Preparation: Male Wistar rats are fasted overnight with free access to water. They are then anesthetized, and a surgical incision is made to expose the stomach.

  • Gastric Lavage: The stomach is flushed with saline to remove any residual contents.

  • Drug Administration: The test compound (Pirenzepine) or vehicle is administered intravenously or orally.

  • Stimulation of Gastric Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.

  • Sample Collection: Gastric juice samples are collected at regular intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base. The total acid output is then calculated. The percentage inhibition of gastric acid secretion by the test compound is determined by comparing the acid output in the treated group to the vehicle control group.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 In Vivo-In Vitro Correlation A Pirenzepine D Binding Assay A->D B M1 Muscarinic Receptor (in cell membrane prep) B->D C Radioligand ([3H]-NMS) C->D E Measurement of Receptor Affinity (Ki) D->E J High In Vitro Affinity for M1 Receptor E->J F Pirenzepine Administration (to animal model) G Stimulation of Gastric Acid Secretion F->G H Measurement of Gastric Acid Output G->H I Pharmacodynamic Effect (% Inhibition) H->I K Potent In Vivo Inhibition of Gastric Acid Secretion I->K J->K Correlates with

Caption: Workflow for In Vivo-In Vitro Correlation of Pirenzepine.

Logical Relationship in IVIVC

A In Vitro Experiment (e.g., Receptor Binding) B In Vitro Parameter (e.g., Ki, IC50) A->B C Pharmacokinetic Modeling B->C D Predicted In Vivo Concentration C->D G Correlation Established D->G E In Vivo Experiment (e.g., Animal Model) F In Vivo Outcome (e.g., Pharmacological Effect) E->F F->G

Caption: Conceptual Diagram of In Vivo-In Vitro Correlation.

Safety Operating Guide

Essential Guide to the Proper Disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. In the absence of specific disposal protocols for this exact compound, this guidance is conservatively based on established procedures for structurally related compounds, namely substituted acetamides and aromatic amines.

Immediate Safety Considerations:

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and to be equipped with the necessary safety knowledge. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a laboratory coat. All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary for Related Compounds

The following table summarizes key hazard and disposal information for classes of compounds structurally related to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride. This data should be used as a conservative guide for handling and disposal.

ParameterGuideline for Substituted Acetamides & Aromatic AminesReference
UN Number Typically classified under a generic entry like UN2811 for "TOXIC SOLID, ORGANIC, N.O.S." if toxic.[1]
Transport Hazard Class 6.1 (Toxic substances) is common for this category of chemicals.[1]
Packing Group Packing Group III indicates a substance with a low level of danger.[1]
GHS Hazard Statements May include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Aromatic amines can also have more severe classifications.[2]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[3]

Detailed Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe disposal of this compound. The following protocol is a synthesis of best practices for the disposal of hazardous chemical waste of this type.

1. Waste Identification and Segregation:

  • Treat all waste containing N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride as hazardous waste. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment (PPE) that has come into contact with the chemical.

  • Segregate this waste stream from all other laboratory waste, particularly from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[4]

  • Maintain separate waste containers for solid and liquid forms of the waste.

2. Containerization:

  • Select a dedicated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride," and any applicable hazard pictograms (e.g., "Toxic," "Irritant").

  • Ensure the container is kept securely closed at all times, except when actively adding waste.

3. Spill Response and Cleanup:

  • In the event of a spill, immediately alert personnel in the vicinity and, if necessary, evacuate the area.

  • Ensure the area is well-ventilated.

  • For small spills, use an inert absorbent material such as vermiculite, sand, or spill pillows to contain the substance.[5]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

  • Report the incident to your institution's Environmental Health & Safety (EHS) department.

4. Storage of Waste:

  • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) while awaiting pickup.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[4]

5. Final Disposal:

  • The final disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride waste must be conducted through a licensed and approved hazardous waste disposal company.[3]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]

  • It is common practice for such materials to be incinerated in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to prevent the release of harmful substances into the environment.[3]

  • Maintain meticulous records of waste generation and disposal as required by local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

Figure 1. Disposal Workflow for N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood C Identify Waste as Hazardous B->C D Segregate from Other Waste Streams C->D E Separate Solid & Liquid Waste D->E F Use a Labeled, Leak-Proof Hazardous Waste Container E->F G Keep Container Closed F->G H Store in a Designated Satellite Accumulation Area G->H I Arrange for Pickup by a Licensed Waste Disposal Company H->I J Incineration at an Approved Facility I->J

Caption: Logical workflow for the safe disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

By adhering to these procedures, laboratory professionals can ensure the safe management and disposal of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

Personal protective equipment for handling N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride (CAS No: 849020-90-2), ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is vital for minimizing risks and establishing a secure and efficient operational workflow.

Personal Protective Equipment (PPE)

When handling N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE to prevent exposure through various routes.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately and wash hands thoroughly.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. If there is a splash hazard, chemical safety goggles are required.
Body Laboratory coatA flame-retardant lab coat should be worn and kept fastened to protect against splashes and spills.
Respiratory Use in a well-ventilated areaWork should be conducted in a fume hood to avoid inhalation of any dust or vapors.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection. The following procedural steps outline the recommended workflow from receipt of the chemical to its final disposal.

Step-by-Step Handling and Disposal Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Preparation and Handling:

    • Before handling, ensure all required PPE is correctly worn.

    • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid generating dust. Use appropriate tools for handling the solid material.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Prepare Solution c->d e Clean Equipment d->e f Dispose of Waste e->f g Doff PPE f->g

Caption: Workflow for handling N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.